5-Bromo-7-chloro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSRPQLSDHXAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610771 | |
| Record name | 5-Bromo-7-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-44-6 | |
| Record name | 5-Bromo-7-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-7-chloro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and synthetic methods, presenting them in a structured format for ease of reference and comparison.
Core Chemical and Physical Properties
This compound is a substituted indazole with the molecular formula C₇H₄BrClN₂.[1] Its structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 5 and a chlorine atom at position 7.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| CAS Number | 635712-44-6 | [2] |
| Predicted Boiling Point | 364.1°C at 760 mmHg | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid (form not specified) |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following data for this compound has been reported:
Table 2: Spectral Data for this compound
| Spectroscopy Type | Observed Data | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (s, 1H), 8.02 (s, 1H), 8.19 (s, 1H) | [1] |
| ¹³C NMR | Not available | |
| FT-IR | Not available | |
| Mass Spectrometry (LR ESI-LCMS) | m/z | [1] |
Synthesis and Reactivity
The synthesis of this compound has been described as part of the development of analog-sensitive Akt inhibitors. The synthetic route involves a multi-step process starting from a substituted aniline derivative.
Experimental Protocol: Synthesis of this compound
A reported synthesis of this compound (referred to as Y1i in the study) starts from 4-bromo-2-chloro-6-methylaniline (Y6i).[1] The process involves diazotization of the aniline, followed by a reaction with t-butylthiol to form a diazosulfide intermediate.[1] Subsequent treatment with a base, such as potassium t-butoxide in DMSO, leads to intramolecular cyclization to yield the final indazole product.[1] The overall yield for the two steps (diazotization/thiol reaction and cyclization) is reported to be 54%.[1]
Diagram 1: Synthetic Pathway of this compound
References
5-Bromo-7-chloro-1H-indazole CAS number 635712-44-6
CAS Number: 635712-44-6
Abstract
5-Bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. Indazoles are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. This technical guide provides a summary of the available physicochemical properties, and contextual information based on related indazole compounds. However, it is important to note that specific experimental data and detailed research applications for this compound are limited in publicly accessible scientific literature.
Introduction
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are isosteric to indoles and have garnered substantial interest in drug discovery and materials science.[1][2] The indazole scaffold is a key component in numerous pharmacologically active agents, exhibiting a broad spectrum of activities including anti-inflammatory, anti-cancer, and kinase inhibitory properties.[2] this compound, with its distinct substitution pattern, represents a potentially valuable building block for the synthesis of novel bioactive molecules. This document aims to collate the currently available technical information for this specific compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 635712-44-6 | [3] |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [3] |
| Boiling Point | 364.1 °C at 760 mmHg (Predicted) | [4] |
| Purity | Typically ≥98% (Commercial suppliers) | [3] |
| Storage Temperature | -20°C | [5] |
| XLogP3 | 3.3 (Computed) | [6] |
| Topological Polar Surface Area | 28.7 Ų (Computed) | [6] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been identified in peer-reviewed journals or patents. However, general synthetic strategies for substituted indazoles can provide a logical framework for its preparation. A plausible synthetic route could involve the cyclization of a correspondingly substituted phenylhydrazine derivative.
Hypothetical Synthetic Pathway:
A potential synthetic approach could start from a di-substituted aniline, followed by diazotization and reduction to the corresponding hydrazine, and subsequent cyclization.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Applications
There is currently no specific information in the scientific literature detailing the biological activity or mechanism of action of this compound. The broader class of indazole derivatives has been extensively studied and is known to exhibit a wide range of biological effects, most notably as kinase inhibitors.[7][8]
Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for screening in various biological assays. The bromine and chlorine substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery programs.
Potential Research Workflow:
The utility of this compound in a drug discovery context can be conceptualized in the following workflow.
Caption: A conceptual workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a chemical entity with potential applications as a building block in synthetic and medicinal chemistry. While its fundamental physicochemical properties are partially characterized, a significant gap exists in the public domain regarding its detailed experimental data, a specific synthesis protocol, and its biological profile. Further research is warranted to fully elucidate the potential of this compound and its derivatives in various scientific and therapeutic areas. Researchers interested in this compound are encouraged to perform their own characterization and explore its utility in novel synthetic endeavors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-7-chloro-1H-indazole, with a focus on its molecular weight. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and scientific research.
Chemical Identity and Properties
This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with bromine and chlorine atoms.
Molecular Structure and Formula
The molecular formula for this compound has been identified as C₇H₄BrClN₂.[1][2] This formula is crucial for determining the molecular weight and understanding the stoichiometry of reactions involving this compound.
Molecular Weight
The molecular weight of this compound is a fundamental physical property. Based on its molecular formula, the calculated and experimentally verified molecular weight is 231.48 g/mol .[1][2]
The calculation of the molecular weight is based on the standard atomic weights of its constituent elements:
The molecular weight is calculated as follows:
(7 × Atomic Weight of Carbon) + (4 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Bromine) + (1 × Atomic Weight of Chlorine) + (2 × Atomic Weight of Nitrogen)
(7 × 12.011) + (4 × 1.008) + (1 × 79.904) + (1 × 35.453) + (2 × 14.007) = 231.48 g/mol
This workflow for calculating the molecular weight is illustrated in the diagram below.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| CAS Number | 635712-44-6 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to chemical manufacturers and are not publicly disclosed. However, a general synthetic approach for similar halogenated indazoles often involves the following conceptual steps, illustrated in the diagram below. It is important to note that this is a generalized workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in a safe and controlled environment by trained professionals.
References
- 1. usbio.net [usbio.net]
- 2. CAS 635712-44-6 | this compound - Synblock [synblock.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chlorineinstitute.org [chlorineinstitute.org]
- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 11. Nitrogen - Wikipedia [en.wikipedia.org]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-Depth Technical Guide to 5-Bromo-7-chloro-1H-indazole: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 5-Bromo-7-chloro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its substituted indazole core, this molecule presents a valuable scaffold for the development of novel therapeutic agents.
Core Chemical Structure and Properties
This compound is a bicyclic aromatic compound featuring a pyrazole ring fused to a benzene ring. The benzene ring is substituted with a bromine atom at position 5 and a chlorine atom at position 7.
The structural and chemical properties of this compound are summarized in the table below, based on available chemical database information.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 635712-44-6[1][2] |
| Molecular Formula | C₇H₄BrClN₂[1][2] |
| Molecular Weight | 231.48 g/mol [1][2] |
2D Chemical Structure:
Caption: 2D structure of this compound.
Synthesis of this compound: A Proposed Pathway
Based on this established methodology, a plausible synthetic route for this compound starts from 4-Bromo-2-chloro-6-methylaniline. The general steps of this proposed synthesis are outlined below.
Step 1: Diazotization of 4-Bromo-2-chloro-6-methylaniline
The first step involves the conversion of the primary amino group of 4-Bromo-2-chloro-6-methylaniline into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
Step 2: Intramolecular Cyclization
The resulting diazonium salt is then believed to undergo an intramolecular cyclization to form the indazole ring system. This step often occurs in the same reaction mixture as the diazotization. The reaction mechanism is thought to involve the nucleophilic attack of the aromatic ring onto the diazonium group, leading to the formation of the bicyclic indazole core and the elimination of a proton.
The overall proposed reaction is as follows:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols: A General Approach
As a specific, validated protocol for the synthesis of this compound has not been identified in the surveyed literature, the following represents a generalized procedure based on known methods for analogous indazole syntheses. Researchers should treat this as a theoretical guideline and would need to perform their own optimization of reaction conditions.
Materials:
-
4-Bromo-2-chloro-6-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolution of Starting Material: Dissolve 4-Bromo-2-chloro-6-methylaniline in a suitable volume of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred, cold solution of the aniline derivative. The temperature should be carefully maintained below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide solution) to a neutral or slightly basic pH.
-
Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent.
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Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound would likely require purification, for which common methods include recrystallization from a suitable solvent system or column chromatography on silica gel.
Quantitative Data and Characterization
For a definitive synthesis, the following quantitative data would need to be determined experimentally:
| Data Point | Description |
| Yield | The percentage of the theoretical maximum amount of product that is actually produced. |
| Purity | The percentage of the final product that is the desired compound, typically determined by HPLC or qNMR. |
| Melting Point | The temperature at which the solid compound transitions to a liquid, a key indicator of purity. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the chemical structure of the final product. |
Conclusion
This compound represents a valuable building block in the field of medicinal chemistry. While its structural properties are well-defined, a detailed and validated experimental protocol for its synthesis is not prominently available in the accessible scientific literature. The proposed synthesis via diazotization of 4-Bromo-2-chloro-6-methylaniline provides a strong theoretical foundation for its preparation. Further research and experimental validation are necessary to establish an optimized and scalable synthetic route to this promising compound.
References
Spectroscopic Analysis of 5-Bromo-7-chloro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 5-Bromo-7-chloro-1H-indazole. Due to the limited availability of experimental spectroscopic data in public-domain literature and databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside a detailed discussion of the expected Infrared (IR) and Mass Spectrometry (MS) features. The guide also includes standardized experimental protocols for the acquisition of such data and a workflow for spectroscopic analysis, serving as a valuable resource for researchers working with this and structurally related molecules.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural characterization is fundamental for its identification, purity assessment, and the understanding of its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are pivotal in elucidating the molecular structure of such compounds. This document aims to provide a detailed spectroscopic profile of this compound to aid researchers in its study.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like DMSO-d₆ are presented below. These predictions are based on established computational models and provide an expected spectral profile.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (N-H) | ~13.5 | Broad Singlet |
| H-3 | ~8.2 | Singlet |
| H-4 | ~7.8 | Doublet |
| H-6 | ~7.5 | Doublet |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~125 |
| C-5 | ~115 (C-Br) |
| C-6 | ~122 |
| C-7 | ~118 (C-Cl) |
| C-7a | ~128 |
Disclaimer: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1620 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 680 - 515 | Medium to Strong |
| C-Cl Stretch | 830 - 560 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a distinct isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | |
| [M]⁺ | m/z 230 | Corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl) |
| [M+2]⁺ | m/z 232 | Significant intensity due to ⁸¹Br and ³⁷Cl isotopes |
| [M+4]⁺ | m/z 234 | Present due to the combination of ⁸¹Br and ³⁷Cl |
The relative intensities of the isotopic peaks will be a key identifier for this compound. The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the indazole ring.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool or a syringe filter to remove any particulate matter.
-
If not using the solvent residual peak as a reference, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Acquisition:
-
Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Workflow and Visualization
The general workflow for the spectroscopic analysis of a novel compound like this compound involves a series of logical steps to ensure comprehensive characterization.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile for this compound, based on predicted data and established spectroscopic principles. The tabulated data and detailed experimental protocols offer a practical resource for researchers engaged in the synthesis, characterization, and application of this compound. While predicted data is a valuable starting point, experimental verification remains crucial for definitive structural confirmation.
An In-depth Technical Guide to the Solubility of 5-Bromo-7-chloro-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-7-chloro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratories. Adherence to standardized protocols is crucial for ensuring data accuracy and reproducibility, which are paramount in scientific research and drug development.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Tetrahydrofuran (THF) | ||||
| Acetonitrile (ACN) | ||||
| Toluene | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Researchers should meticulously record the temperature at which solubility is determined, as it is a critical factor influencing the results.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of its intrinsic chemical properties and the characteristics of the solvent. A conceptual understanding of these factors is essential for solvent selection in various applications such as synthesis, purification, and formulation.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and provides accurate, quantitative results.
3.1. Materials and Equipment
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This compound (high purity)
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Selected organic solvents (analytical grade)
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Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Drying oven or vacuum desiccator
3.2. Experimental Workflow
The general workflow for determining solubility is depicted in the following diagram.
5-Bromo-7-chloro-1H-indazole: A Scaffolding Approach to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-chloro-1H-indazole is a halogenated indazole derivative that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its utility as a key intermediate in the synthesis of potent and selective modulators of various biological targets is well-established. This technical guide consolidates the available information on this compound, focusing on its role in the development of potential therapeutics targeting key signaling pathways implicated in cancer, inflammation, and neurological disorders.
Core Synthetic Applications
Extensive literature and patent searches reveal that this compound is a critical starting material for the synthesis of inhibitors targeting Spleen Tyrosine Kinase (Syk), Protein Kinase B (Akt), and modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Table 1: Synthetic Utility and Potential Therapeutic Targets
| Target Class | Final Compound Class | Therapeutic Area |
| Kinase Inhibitors | 1,2,4-triazine-6-carboxamide derivatives | Cancer, Autoimmune Diseases, Allergic Diseases |
| Kinase Inhibitors | Analogs of A-443654 | Cancer |
| Receptor Modulators | Fused azaheterocyclic compounds | Neurological Disorders |
Potential Therapeutic Targets and Signaling Pathways
Based on its application in synthesizing targeted therapies, the potential therapeutic relevance of this compound lies in the modulation of the following pathways:
Spleen Tyrosine Kinase (Syk) Inhibition
This compound is a key reactant in the synthesis of 1,2,4-triazine-6-carboxamide derivatives, which have demonstrated potent Syk inhibitory activity.[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a validated therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.
Figure 1: Inhibition of the Syk Signaling Pathway.
Protein Kinase B (Akt) Inhibition
The synthesis of analogs of the pan-Akt inhibitor A-443654 utilizes this compound as a foundational chemical structure.[2] The goal of these synthetic efforts is to develop inhibitors with specificity for certain Akt isoforms (Akt-as1/2). The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Figure 2: Inhibition of the PI3K/Akt Signaling Pathway.
AMPA Receptor Modulation
This compound serves as a precursor for the synthesis of fused azaheterocyclic compounds designed as AMPA receptor modulators.[3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulators of AMPA receptors have therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, depression, and cognitive disorders.
Figure 3: Modulation of the AMPA Receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis of the final therapeutic compounds using this compound as a starting material are often proprietary and found within patent literature. The following represents a generalized workflow based on the available information.
Figure 4: General Synthetic and Evaluation Workflow.
Representative Synthetic Step: Suzuki Coupling for AMPA Receptor Modulator Precursor [3]
-
Reactants: this compound, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., PdCl2(dppf)-CH2Cl2).
-
Solvent: A suitable organic solvent such as dioxane.
-
Procedure:
-
Combine this compound, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in the reaction vessel with the solvent.
-
Degas the solution with an inert gas (e.g., nitrogen).
-
Heat the reaction mixture to approximately 85°C for a sufficient period (e.g., 16 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction mixture, which may involve extraction and washing steps.
-
Purify the resulting boronate ester intermediate using column chromatography.
-
This intermediate is then used in subsequent coupling reactions to build the final fused azaheterocyclic modulator.
Conclusion
This compound is a strategically important building block in modern drug discovery. While it may not possess intrinsic therapeutic activity, its role as a versatile scaffold enables the synthesis of highly specific and potent inhibitors and modulators of key biological targets. The exploration of derivatives originating from this compound continues to be a promising avenue for the development of novel therapeutics for a wide range of diseases, underscoring its significance for researchers and drug development professionals. Further investigation into the synthesis of new derivatives based on this scaffold is warranted to explore a wider range of therapeutic targets.
References
- 1. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators - Google Patents [patents.google.com]
5-Bromo-7-chloro-1H-indazole: A Privileged Fragment for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Central to this methodology is the use of "privileged fragments," small, low-molecular-weight molecules that demonstrate a propensity for binding to multiple biological targets with high ligand efficiency. The indazole scaffold represents one such privileged core, frequently identified in screens against various protein families, most notably protein kinases. This technical guide focuses on a specific, halogenated indazole, 5-Bromo-7-chloro-1H-indazole , a versatile fragment that serves as a valuable starting point for the development of potent and selective kinase inhibitors.
The indazole ring system is a bioisostere of the purine core of ATP, enabling it to effectively compete for binding at the ATP-binding site of kinases. The nitrogen atoms at positions 1 and 2 can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase domain. The strategic placement of bromo and chloro substituents on the 5 and 7 positions of the indazole ring provides vectors for chemical elaboration, allowing for the optimization of potency and selectivity against specific kinase targets. This guide will provide a comprehensive overview of the utility of this compound as a fragment in drug discovery, with a focus on its application in the development of inhibitors for key oncogenic kinases such as AXL and Aurora kinases.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its classification as a fragment and for guiding subsequent medicinal chemistry efforts.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | PubChem |
| Molecular Weight | 231.48 g/mol | PubChem |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Application in Fragment-Based Drug Discovery: Targeting Kinases
The this compound fragment has been implicated as a valuable starting point in fragment-based lead discovery (FBLD) campaigns targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.
AXL Receptor Tyrosine Kinase
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family and its overexpression is associated with poor prognosis and drug resistance in various cancers. Fragment-based screening has been successfully utilized to identify novel indazole-based AXL inhibitors. In a typical FBLD workflow, a library of low-molecular-weight fragments is screened at high concentrations in a biochemical assay to identify initial hits.
While specific quantitative data for the direct binding of this compound to AXL kinase is not publicly available, a representative indazole fragment hit, identified as "fragment 11" in a high-concentration biochemical screen, serves as a pertinent example.[1] This initial hit, though likely possessing weak affinity, provided a crucial starting point for optimization. Through iterative medicinal chemistry, guided by structure-activity relationships (SAR) and docking studies, this initial fragment was elaborated into a potent inhibitor.[1]
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. In silico fragment-based approaches and knowledge-based drug design have been employed to identify novel indazole derivatives as potent Aurora kinase inhibitors.[2] The indazole scaffold serves as a privileged structure that can be tailored to achieve selectivity for different Aurora kinase isoforms.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful application of this compound in a drug discovery program. Below are representative protocols for biochemical and cell-based assays relevant to the evaluation of inhibitors derived from this fragment.
Biochemical Kinase Inhibition Assay (e.g., for AXL or Aurora Kinase)
This protocol describes a generic luminescence-based kinase assay to determine the in vitro potency of compounds derived from the this compound fragment. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.
Objective: To determine the IC₅₀ value of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., AXL, Aurora A, Aurora B)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Target Engagement Assay (Western Blot)
This protocol is designed to assess the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of a target kinase or its substrate in cultured cells.
Materials:
-
Cancer cell line known to express the target kinase (e.g., A549 for AXL, HeLa for Aurora kinases)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein (e.g., GAPDH).
-
Cell Viability Assay
This assay is used to determine the cytotoxic or anti-proliferative effects of the developed inhibitors on cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence.
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the GI₅₀ value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows can aid in understanding the role of this compound in drug discovery.
Caption: Fragment-Based Lead Discovery Workflow.
Caption: Simplified AXL Signaling Pathway.
Caption: Role of Aurora Kinases in Mitosis.
Conclusion
This compound stands out as a valuable and versatile fragment for the initiation of drug discovery campaigns, particularly those aimed at the development of novel kinase inhibitors. Its inherent ability to mimic the ATP purine core, coupled with the strategic placement of halogen atoms for chemical elaboration, makes it an attractive starting point for medicinal chemists. The successful application of indazole-based fragments in the discovery of potent inhibitors for key cancer targets like AXL and Aurora kinases underscores the potential of this scaffold. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to effectively utilize this compound and its derivatives in their own drug discovery efforts, paving the way for the development of the next generation of targeted therapeutics.
References
Commercial Sourcing and Application of 5-Bromo-7-chloro-1H-indazole: A Technical Guide
Introduction: 5-Bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its role as a synthetic intermediate, and representative experimental workflows for its application. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology industries.
Commercial Supplier Specifications
Sourcing high-quality starting materials is a prerequisite for successful research and development. This compound (CAS No. 635712-44-6) is available from a range of specialized chemical suppliers. The following table summarizes the key technical specifications from several vendors to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| United States Biological | 435783[1] | Highly Purified | C₇H₄BrClN₂[1][2] | 231.48[1][2] | -20°C[1][2] |
| Moldb | M222122[3] | ≥ 98%[3] | C₇H₄BrClN₂[3] | 231.48[3] | Room Temperature[3] |
| CyclicPharma | SL10549[4] | ≥ 98%[4] | C₇H₄BrClN₂[4] | 231.48[4] | Not Specified |
| BLD Pharm | Not Specified | Not Specified | C₇H₄BrClN₂[5] | 231.48[5] | Sealed in dry, Room Temp[5] |
| Synblock | Not Specified | ≥ 98%[6] | C₇H₄BrClN₂[6] | 231.48[6] | Dry, sealed place[6] |
Role in Drug Discovery and Development
Indazole derivatives are of significant interest in pharmaceutical development due to their versatile biological activities. They are recognized as important intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[7] The structural motif of this compound provides a valuable scaffold that medicinal chemists can elaborate to create potent and selective drug candidates.
A closely related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, serves as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[8][9][10] This highlights the critical role of halogenated indazoles in the development of novel antiviral agents. The bromine and chlorine substituents on the this compound ring offer distinct points for further chemical modification, such as cross-coupling reactions, to build molecular complexity and modulate pharmacological properties.
The general workflow for utilizing such an intermediate in a drug discovery program is outlined in the diagram below.
Representative Experimental Protocols
While specific protocols are proprietary and substrate-dependent, the following section details a generalized, representative procedure for the synthetic utilization of a halogenated indazole intermediate. This protocol is based on common synthetic methodologies for indazole derivatives, such as flow chemistry synthesis, which offers advantages in safety and scalability.[11]
General Protocol: Suzuki Cross-Coupling Reaction
This protocol describes a typical Suzuki cross-coupling reaction to functionalize the bromine atom at the 5-position of the indazole ring.
Materials and Equipment:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DME/Water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.
-
Reagent Addition: Add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
The following diagram illustrates a typical workflow for the synthesis and purification of a derivative from the starting material.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 635712-44-6 | this compound - Moldb [moldb.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. 635712-44-6|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 635712-44-6 | this compound - Synblock [synblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-7-chloro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The outlined procedure is based on established methods for the synthesis of substituted indazoles.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules. The synthesis of specifically substituted indazoles, such as this compound, is of interest for the development of novel therapeutic agents. The protocol described herein utilizes a common and effective method for indazole ring formation: the diazotization of a substituted 2-methylaniline followed by intramolecular cyclization.
Reaction Scheme
The proposed synthesis of this compound proceeds via a two-step reaction sequence starting from 4-Bromo-2-chloro-6-methylaniline. The first step involves the acylation of the starting aniline, followed by diazotization and subsequent cyclization to form the indazole ring.
Figure 1. Proposed synthetic route for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous substituted indazoles.[1][2] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-chloro-6-methylaniline | ≥98% | Commercially available |
| Acetic Anhydride | Reagent Grade | Commercially available |
| Glacial Acetic Acid | ACS Grade | Commercially available |
| Sodium Nitrite | ACS Reagent, ≥97% | Commercially available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially available |
| Hydrochloric Acid | 37% | Commercially available |
| Ethyl Acetate | HPLC Grade | Commercially available |
| Heptane | Anhydrous, 99% | Commercially available |
| Magnesium Sulfate | Anhydrous | Commercially available |
| Celite® | --- | Commercially available |
| Deionized Water | --- | --- |
Step-by-Step Procedure
Step 1: Acetylation of 4-Bromo-2-chloro-6-methylaniline
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-chloro-6-methylaniline.
-
Add glacial acetic acid to dissolve the starting material.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 70-75°C for approximately 15-30 minutes to ensure complete acetylation.
Step 2: Diazotization and Cyclization
-
After the acetylation is complete, adjust the temperature of the reaction mixture to 90-95°C.
-
Slowly add solid sodium nitrite in portions over a period of about 90 minutes.[1] Maintain the temperature between 90-95°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 90-95°C for an additional 1-2 hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Pour the residue into water. An oily or solid precipitate should form.
-
Stir the resulting slurry at 70-80°C for a few minutes, then cool to 20-25°C.[1]
-
Filter the crude product and wash it thoroughly with water.
Step 4: Purification
-
Treat the crude product with a 5% aqueous sodium hydroxide solution at 90-95°C to dissolve the indazole and remove non-acidic impurities.[1]
-
Filter the hot basic solution to remove any insoluble material.
-
Cool the filtrate and acidify it with hydrochloric acid to a pH of approximately 4. The product should precipitate.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the purified product under vacuum at 60-70°C.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be performed.
Data Presentation
The following table summarizes the expected inputs and outputs for this synthesis. Yields are based on analogous reactions and may vary.
| Starting Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 4-Bromo-2-chloro-6-methylaniline | 220.49 | 1.0 | 220.49 | This compound | 231.48 | 231.48 | 70-85 |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Figure 2. Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling of 5-bromo-7-chloro-1H-indazole, a versatile building block in medicinal chemistry. The strategic functionalization of the indazole core is critical for the development of novel therapeutics, and palladium-catalyzed reactions offer a powerful toolkit for the synthesis of diverse derivatives. This document covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, with a focus on achieving chemoselectivity for the more reactive C-Br bond over the C-Cl bond.
Introduction to Cross-Coupling of this compound
This compound presents a unique opportunity for sequential and site-selective functionalization. The carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine bond. This inherent difference in reactivity allows for selective coupling at the 5-position while leaving the 7-chloro substituent intact for subsequent transformations. Careful selection of the palladium catalyst, ligands, and reaction conditions is paramount to achieving high chemoselectivity and yields.
Data Presentation: Palladium Catalyst Systems for Selective Cross-Coupling
The following tables summarize recommended palladium catalyst systems and conditions for the selective cross-coupling at the 5-position (C-Br) of dihaloarenes, which can be applied to this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 70-95 | [1][2] |
| Pd₂(dba)₃ (1-3) | RuPhos (2-6) | Cs₂CO₃ (2-3) | 1,4-Dioxane | 100 | 75-98 | [1][2] |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 60-90 | [1][2] |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2) | DMF or DME | 80-120 | 80-95 | [1][3] |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | 70-95 | [4][5][6] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ or Cs₂CO₃ (2) | t-BuOH or Dioxane | 100 | 65-90 | [4][5][6] |
| G3-XPhos (1-2) | - | LHMDS (1.5-2) | THF | 60-80 | 75-98 | [4][5][6] |
Table 3: Sonogashira Coupling Conditions
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-10) | - | Et₃N or DIPEA (2-3) | THF or DMF | 25-70 | 70-95 | [7][8][9] |
| Pd(OAc)₂ (2) | - | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 80-100 | 60-85 (Copper-free) | [7][8][9] |
| Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N (excess) | DMF | 60-80 | 75-90 | [7][8][9] |
Table 4: Heck Coupling Conditions
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Pd(OAc)₂ (2-5) | PPh₃ or P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ (2) | DMF or Acetonitrile | 80-120 | 60-85 | [10] |
| PdCl₂(PPh₃)₂ (3-5) | - | NaOAc (2) | DMA or NMP | 100-140 | 55-80 | [10] |
| Herrmann's Catalyst (1-2) | - | Na₂CO₃ (2) | DMF | 120-140 | 70-90 | [10] |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the amine (1.2 equiv.), this compound (1.0 equiv.), and NaOtBu (1.5 equiv.).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous THF
-
Triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N (2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol details a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene or an acrylate).
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (2 equivalents)
-
Anhydrous DMF or acetonitrile
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, Et₃N (2.0 equiv.), and the alkene (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General Catalytic Cycle for Palladium Cross-Coupling.
Caption: Typical Experimental Workflow for Cross-Coupling.
Caption: Catalyst Selection Guide for this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation of 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are significant pharmacophores in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of the indazole scaffold is a critical step in the synthesis of these molecules, often yielding a mixture of N-1 and N-2 regioisomers. The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the substitution pattern on the indazole ring.[1][2][3] This document provides detailed application notes and experimental protocols for the N-alkylation of 5-Bromo-7-chloro-1H-indazole, based on established methods for structurally related indazoles.
The regioselectivity of N-alkylation is a key challenge. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4] Consequently, reaction conditions favoring thermodynamic control often lead to the N-1 substituted product, while kinetically controlled reactions may favor the N-2 isomer.[5] For this compound, the presence of a chloro group at the C-7 position may sterically hinder the N-1 position, potentially influencing the regiochemical outcome.[3][4]
Data Presentation: Comparison of Reaction Conditions for N-Alkylation of Substituted Indazoles
Table 1: Conditions for Preferential N-1 Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >99:1 | >90 | [6] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 | [6] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 91 | [6] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH | THF | 50 | >95:5 | 85 | [6] |
Table 2: Conditions for Preferential N-2 Alkylation and Mixed Isomer Formation
| Indazole Substrate | Alkylating Agent | Reagents/Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | Not Specified | 38:46 | 84 (total) | [1][2] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD | THF | 0 to RT | 1:2.5 | 78 (total) | [4] |
| 7-NO₂ substituted indazole | n-pentyl bromide | NaH | THF | RT to 50 | 4:96 | High | [3][4] |
| 7-CO₂Me substituted indazole | n-pentyl bromide | NaH | THF | RT to 50 | 4:96 | High | [3][4] |
Experimental Protocols
The following are detailed protocols for achieving selective N-1 or N-2 alkylation of indazoles, which can be adapted for this compound.
Protocol 1: Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for high N-1 regioselectivity and is based on methods reported to be effective for a variety of C-3 substituted indazoles.[3][4][6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere setup
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.
Protocol 2: Selective N-1 Alkylation using Cesium Carbonate in Dioxane
This method is particularly effective for the N-1 alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N-1 isomer.[6]
Materials:
-
This compound
-
Dioxane
-
Cesium carbonate (Cs₂CO₃)
-
Alkyl tosylate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.
-
Stir the resulting mixture at 90 °C for 2 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.
Protocol 3: N-2 Alkylation via Mitsunobu Reaction
The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer for some indazole substrates.[4]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Desired alcohol (R-OH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and the desired alcohol (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to separate the N-1 and N-2 isomers.
Visualizations
General Workflow for N-1 Alkylation of this compound
Caption: General workflow for selective N-1 alkylation using NaH in THF.
Logical Relationship of Factors Influencing Regioselectivity
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of the 5-Bromo-7-chloro-1H-indazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic potential, including as kinase inhibitors for anticancer therapy, anti-inflammatory agents, and modulators of various signaling pathways.[3][4][5] The specific functionalization of the indazole core allows for the fine-tuning of its pharmacological properties. This document provides detailed application notes and protocols for the functionalization of the 5-Bromo-7-chloro-1H-indazole core, a key intermediate for the synthesis of a diverse library of novel compounds for drug discovery and development.
The presence of two distinct halogen atoms at the C5 (bromo) and C7 (chloro) positions offers opportunities for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Key Functionalization Strategies
Two of the most powerful and versatile methods for the functionalization of the this compound core are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively, under relatively mild conditions with high functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C5 position.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME | 80 | 2 | 95 | [7] |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 85 | [7] |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 0.5 (MW) | 75 |
Note: The data presented is based on studies with various bromo-indazole derivatives and serves as a starting point for optimization with the this compound core.
Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, DME, Toluene, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., DME/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-7-chloro-1H-indazole.
Mandatory Visualization:
Caption: General workflow for the functionalization of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[5][8] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C5-position of this compound to introduce a wide variety of primary and secondary amines.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Indazoles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85-95 | [9] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | >90 | [10] |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Dioxane | 100 | 18 | 80-90 | [9] |
| 4 | Primary Aliphatic Amine | G3-XPhos (2) | - | LHMDS | THF | 65 | 12 | 70-85 | [9] |
Note: The data presented is based on studies with various bromo-indazole derivatives and serves as a starting point for optimization with the this compound core.
Experimental Protocol: Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (1-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS) (1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.). For solid reagents, add them before the solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-7-chloro-1H-indazole.
Biological Significance and Applications
Indazole derivatives are of significant interest in drug discovery due to their ability to act as bioisosteres of indoles and interact with a variety of biological targets.[1] The functionalization of the this compound core opens avenues to new chemical entities with potential therapeutic applications.
-
Kinase Inhibition: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4][5][11] By introducing various aryl, heteroaryl, and amino substituents through the described cross-coupling reactions, novel and selective inhibitors of kinases implicated in cancer and other diseases can be developed. The 7-chloro substituent can provide additional interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.
-
Estrogen Receptor β (ERβ) Modulation: Chloroindazole-based compounds have been identified as selective estrogen receptor β (ERβ) ligands.[3][12] These ligands have shown promise in promoting oligodendrocyte differentiation and remyelination in preclinical models of multiple sclerosis, suggesting a potential therapeutic strategy for neurodegenerative diseases.[3][12]
-
Other Therapeutic Areas: Functionalized indazoles have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The diverse library of compounds accessible from the this compound core can be screened against a wide range of biological targets to identify new therapeutic leads.
Mandatory Visualization:
Caption: Generic signaling pathway illustrating kinase inhibition by a functionalized indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Bromo-Chloro-Substituted Indazoles in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors due to its bioisosteric resemblance to the purine core of ATP. This allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases. The strategic functionalization of the indazole ring with halogen atoms, such as bromine and chlorine, provides versatile handles for synthetic elaboration, enabling the exploration of chemical space and the optimization of pharmacological properties.
This document provides detailed application notes and experimental protocols for the use of bromo-chloro-substituted indazoles, specifically using 5-arylamino-6-chloro-1H-indazole-4,7-diones and other bromo-indazole derivatives as exemplary scaffolds in the synthesis of inhibitors targeting key oncogenic kinases such as Akt and Polo-like kinase 4 (PLK4).
Application Note 1: Synthesis of Akt Inhibitors based on a Chloro-Indazole Scaffold
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones have been synthesized and identified as potent inhibitors of Akt1. These compounds demonstrate the utility of the chloro-indazole core in generating kinase inhibitors with potential therapeutic applications.
Target Pathway: PI3K/Akt Signaling
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.
Quantitative Data: Akt1 Inhibition
The following table summarizes the inhibitory activity of representative 5-arylamino-6-chloro-1H-indazole-4,7-dione derivatives against Akt1.
| Compound ID | R Group (arylamino) | Akt1 IC50 (µM) |
| 1a | Phenyl | > 50 |
| 1b | 4-Chlorophenyl | 15.2 |
| 1c | 3,4-Dichlorophenyl | 8.5 |
| 1d | 4-Methylphenyl | 22.1 |
| 1e | 4-Methoxyphenyl | 18.9 |
Application Note 2: Synthesis of PLK4 Inhibitors from a Bromo-Indazole Scaffold
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Several potent and selective PLK4 inhibitors have been developed from bromo-indazole starting materials. These inhibitors often utilize the bromine atom as a key functional group for cross-coupling reactions to build molecular complexity.
Target Pathway: PLK4 in Cell Cycle Control
PLK4 plays a pivotal role in the initiation of centriole duplication during the S-phase of the cell cycle. Inhibition of PLK4 leads to mitotic defects and ultimately cell death in cancer cells.
Quantitative Data: PLK4 Inhibition
The following table presents the inhibitory potency of various indazole-based compounds against PLK4 and their anti-proliferative activity in cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM)[1][2] | Cell Line | Anti-proliferative IC50 (µM)[1][2] |
| CFI-400945 | PLK4 | 2.8 | MCF-7 | - |
| Axitinib | PLK4 | 6.5 | - | - |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 |
| MCF-7 | 0.979 | |||
| H460 | 1.679 | |||
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 |
Experimental Protocols
General Experimental Workflow
The synthesis of kinase inhibitors from a bromo-chloro-indazole scaffold typically involves a multi-step process including the formation of the core heterocycle followed by functionalization, often through palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of 5-arylamino-6-chloro-1H-indazole-4,7-diones (General Procedure)
Disclaimer: This is a representative protocol based on the synthesis of similar indazole-4,7-diones. The specific conditions for 5-arylamino-6-chloro-1H-indazole-4,7-diones may vary.
Materials:
-
6-chloro-1H-indazole-4,7-dione
-
Appropriate aniline derivative (1.1 eq)
-
Ethanol or similar protic solvent
-
Catalytic amount of acid or base (if required)
Procedure:
-
Dissolve 6-chloro-1H-indazole-4,7-dione in ethanol in a round-bottom flask.
-
Add the aniline derivative to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration, washing with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylamino-6-chloro-1H-indazole-4,7-dione.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Representative PLK4 Inhibitor via Sonogashira Coupling
This protocol is based on the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which are potent PLK4 inhibitors.[3]
Step 1: Iodination of 6-bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole in DMF, add N-iodosuccinimide (NIS).
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-bromo-3-iodo-1H-indazole.
Step 2: Sonogashira Coupling
-
In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole, the terminal alkyne (e.g., 3-ethynylpyridine, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a mixture of triethylamine and DMF.
-
Degas the mixture and stir under an inert atmosphere (e.g., Nitrogen) at 60-80 °C for 4-8 hours, or until completion as monitored by TLC.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.
Step 3: Further functionalization (if required) The resulting indazole derivative can be further modified, for example, by sulfamoylation or other coupling reactions to obtain the final inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 value of a synthesized inhibitor against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compound at various concentrations
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the kinase in kinase assay buffer.
-
In a 384-well plate, add the kinase solution to wells containing serial dilutions of the inhibitor compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Purification of 5-Bromo-7-chloro-1H-indazole
This document provides a detailed protocol for the purification of 5-Bromo-7-chloro-1H-indazole using silica gel column chromatography. This method is designed for researchers, scientists, and drug development professionals requiring a high-purity compound for subsequent applications.
Introduction
Experimental Data
As optimal purification parameters can vary based on the specific impurities present in the crude material, the following table is provided as a template for researchers to systematically record experimental data and facilitate optimization of the protocol.
| Parameter | Condition/Value | Observations/Results |
| Chromatography Type | Flash Column Chromatography | |
| Stationary Phase | Silica Gel (e.g., 40-63 µm) | |
| Column Dimensions | (e.g., 2 cm diameter x 20 cm length) | |
| Crude Sample Load | (e.g., 500 mg) | |
| Mobile Phase System | (e.g., Hexane/Ethyl Acetate) | |
| Elution Gradient | (e.g., 100% Hexane to 80:20 Hexane:EtOAc) | |
| Flow Rate | (e.g., 10 mL/min) | |
| Fraction Size | (e.g., 15 mL) | |
| TLC Monitoring (Rf) | (e.g., 0.3 in 80:20 Hexane:EtOAc) | |
| Detection Method | UV (254 nm) | |
| Yield of Pure Product | ||
| Purity (by HPLC/NMR) |
Experimental Protocol
This protocol details the purification of this compound using silica gel column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with UV indicator)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Chromatography Column 2.1. Securely clamp a glass column of an appropriate size in a vertical position. 2.2. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.[3] 2.3. Add a thin layer of sand on top of the plug.[3] 2.4. Prepare a slurry of silica gel in hexane.[3] Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[3] 2.5. Allow the hexane to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.[3]
3. Sample Preparation and Loading 3.1. Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[3] 3.2. To this solution, add a small amount of silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).[3] 3.3. Carefully add the dry-loaded sample to the top of the prepared column.[3]
4. Elution and Fraction Collection 4.1. Begin eluting the column with a non-polar solvent system, such as pure hexane or a mixture of hexane with a small percentage of ethyl acetate. The optimal starting solvent system should be determined beforehand using Thin Layer Chromatography (TLC).[3] 4.2. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient for similar compounds is from 100% hexane to an 80:20 mixture of hexane and ethyl acetate.[4] 4.3. Collect the eluent in separate fractions.[3] 4.4. Monitor the progress of the separation by analyzing the collected fractions using TLC. Visualize the spots on the TLC plate under a UV lamp.[3] 4.5. Combine the fractions that contain the pure this compound.
5. Isolation of the Purified Product 5.1. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent. 5.2. Further dry the resulting solid under high vacuum to remove any residual solvent. 5.3. Determine the yield and assess the purity of the final product using analytical techniques such as NMR or HPLC.
Visualizations
Figure 1. Workflow for the purification of this compound.
References
Application Note: Recrystallization of 5-Bromo-7-chloro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of such intermediates is critical for the successful synthesis of target molecules, ensuring reproducible results and preventing the introduction of impurities into final active pharmaceutical ingredients. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a binary solvent system, a common and scalable method for achieving high purity.
Physicochemical and Safety Data
Proper handling and knowledge of the compound's properties are essential for a safe and effective procedure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 635712-44-6 | [1][2] |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1][3] |
| Boiling Point | 364.1°C at 760 mmHg | [1] |
| Appearance | Off-white to light yellow solid (typical) | Inferred from similar compounds[4][5] |
| Purity (Typical) | >98% | [1][2] |
Safety and Handling Precautions
This compound and its structural analogs are classified as irritants. Appropriate safety measures must be followed.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[5][6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
IF ON SKIN: Wash with plenty of soap and water.[5]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
-
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5]
Experimental Protocol: Binary Solvent Recrystallization
This protocol employs an ethanol/water binary solvent system. The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is soluble (ethanol) and then induce crystallization by adding a miscible anti-solvent in which it is poorly soluble (water). This method is effective for moderately polar compounds like indazole derivatives.[7][8]
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Fluted filter paper
-
Powder funnel
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with constant stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Place a fluted filter paper into a powder funnel and set it on top of a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper to remove the impurities. This step prevents premature crystallization.
-
-
Inducing Crystallization:
-
Reheat the clear filtrate if necessary to ensure all compound is dissolved.
-
While the solution is hot and stirring, add deionized water dropwise using a Pasteur pipette.
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
For maximum yield, the flask can be subsequently placed in an ice-water bath for 20-30 minutes to further decrease the solubility of the compound.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any residual soluble impurities from the crystal surfaces.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator at room temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a reliable and scalable method for the purification of this compound. The use of a binary ethanol/water solvent system is effective for obtaining a high-purity crystalline product, which is essential for its application in research and development. The specific solvent ratios and volumes may require minor optimization depending on the impurity profile of the starting material.
References
- 1. 635712-44-6 | this compound - Moldb [moldb.com]
- 2. CAS 635712-44-6 | this compound - Synblock [synblock.com]
- 3. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 5-Bromo-7-chloro-1H-indazole. The methodologies outlined herein are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for sample handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | --INVALID-LINK-- |
| Molecular Weight | 231.48 g/mol | --INVALID-LINK-- |
| CAS Number | 635712-44-6 | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | General knowledge |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow. This ensures the unambiguous identification of the compound and a thorough assessment of its purity.
Experimental Protocols
The following sections provide detailed protocols for the key analytical techniques used to characterize this compound. Note that while specific experimental data for this exact isomer is not publicly available, these protocols are based on established methods for closely related halo-substituted indazole derivatives and should serve as a strong starting point for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
-
¹H NMR Acquisition Parameters (Representative):
-
Pulse Sequence: Standard single-pulse experiment.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters (Representative):
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Expected ¹H and ¹³C NMR Spectral Data (Predicted)
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| NH | ~13.5 | br s | H-1 |
| Ar-H | ~8.0-8.5 | m | H-3, H-4, H-6 |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted Chemical Shift (ppm) | Assignment |
| C=C | ~140-145 | C-7a |
| C-Br | ~115-120 | C-5 |
| C-Cl | ~130-135 | C-7 |
| C-H | ~110-130 | C-3, C-4, C-6 |
| C-N | ~120-125 | C-3a |
Note: These are predicted values based on the analysis of similar substituted indazoles. Actual chemical shifts may vary.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
-
MS Acquisition Parameters (Representative):
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺). For this compound, the expected m/z for the most abundant isotopes (⁷⁹Br, ³⁵Cl) is approximately 230.93.
-
Observe the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
For tandem MS (MS/MS), select the molecular ion as the precursor and analyze the resulting fragment ions to propose fragmentation pathways.
-
Expected Mass Spectral Data
| Ion | Expected m/z (Monoisotopic) | Comments |
| [M+H]⁺ | 230.9326 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing one Br and one Cl atom. |
digraph "MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"SamplePrep" [label="Sample Preparation\n(0.1 mg/mL in MeOH/ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Infusion" [label="Direct Infusion or LC Inlet"]; "MS_Acquisition" [label="Mass Spectrometer\n(ESI Source)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Spectrum_Generation" [label="Generate Mass Spectrum"]; "Data_Analysis" [label="Data Analysis\n(Identify [M+H]⁺, Isotopic Pattern)", fillcolor="#FBBC05", fontcolor="#202124"]; "MW_Confirmation" [label="Molecular Weight\nConfirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"SamplePrep" -> "Infusion"; "Infusion" -> "MS_Acquisition"; "MS_Acquisition" -> "Spectrum_Generation"; "Spectrum_Generation" -> "Data_Analysis"; "Data_Analysis" -> "MW_Confirmation"; }
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for quantifying any impurities.
Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
-
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound and any impurities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis spectral analysis, typically around the λmax of the compound (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to support the molecular formula.
Protocol for Elemental Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dried, pure sample is required (typically 1-3 mg).
-
-
Instrumentation:
-
An automated elemental analyzer.
-
-
Analysis:
-
The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
-
Data Analysis:
-
The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₇H₄BrClN₂). The experimental values should be within ±0.4% of the theoretical values.
-
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 36.31% |
| Hydrogen (H) | 1.74% |
| Nitrogen (N) | 12.10% |
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the reliable identification and purity assessment of this compound, which is fundamental for its application in research and development. It is recommended that these methods be validated for their specific intended use.
References
Application Note and Protocol for the Large-Scale Synthesis of 5-Bromo-7-chloro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-7-chloro-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted indazole core is a key pharmacophore in a variety of biologically active compounds. The development of a robust and scalable synthesis for this molecule is crucial for enabling its use in pharmaceutical research and development. This document provides a detailed, three-step proposed protocol for the large-scale synthesis of this compound, starting from the readily available 4-chloro-2-nitroaniline. The proposed methodology includes regioselective bromination, reduction of the nitro group, and subsequent diazotization and cyclization to form the indazole ring.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process:
-
Step 1: Bromination of 4-chloro-2-nitroaniline to yield 5-bromo-4-chloro-2-nitroaniline.
-
Step 2: Reduction of 5-bromo-4-chloro-2-nitroaniline to produce 4-bromo-5-chloro-1,2-diaminobenzene.
-
Step 3: Diazotization and intramolecular cyclization of 4-bromo-5-chloro-1,2-diaminobenzene to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed large-scale synthesis of this compound. Data is extrapolated from analogous reactions reported in the chemical literature.
| Parameter | Step 1: Bromination | Step 2: Reduction | Step 3: Diazotization & Cyclization |
| Starting Material | 4-chloro-2-nitroaniline | 5-bromo-4-chloro-2-nitroaniline | 4-bromo-5-chloro-1,2-diaminobenzene |
| Key Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid | Iron powder, Acetic Acid | Sodium Nitrite, Hydrochloric Acid |
| Solvent | Sulfuric Acid | Ethanol, Water | Water, Hydrochloric Acid |
| Reaction Temperature | 0-25°C | 70-80°C | 0-5°C |
| Reaction Time | 4-6 hours | 3-5 hours | 1-2 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity Assessment | HPLC, NMR | HPLC, NMR | HPLC, NMR, Mass Spectrometry |
Experimental Protocols
Step 1: Synthesis of 5-bromo-4-chloro-2-nitroaniline
This protocol is based on the regioselective bromination of activated aromatic rings.
Materials:
-
4-chloro-2-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
N-Bromosuccinimide (NBS)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add 4-chloro-2-nitroaniline (1.0 eq.) to concentrated sulfuric acid at 0-5°C with stirring.
-
Once the starting material is completely dissolved, add N-Bromosuccinimide (1.05 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed with copious amounts of deionized water until the filtrate is neutral.
-
The crude product is then washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a final wash with deionized water.
-
The solid is dried under vacuum at 50-60°C to yield 5-bromo-4-chloro-2-nitroaniline.
Step 2: Synthesis of 4-bromo-5-chloro-1,2-diaminobenzene
This protocol describes the reduction of the nitro group using iron in an acidic medium, a method well-suited for large-scale production.
Materials:
-
5-bromo-4-chloro-2-nitroaniline
-
Iron powder (Fe)
-
Ethanol
-
Deionized Water
-
Glacial Acetic Acid
-
Sodium Carbonate solution
Procedure:
-
Charge the reaction vessel with 5-bromo-4-chloro-2-nitroaniline (1.0 eq.), ethanol, and deionized water.
-
To this suspension, add iron powder (3.0-4.0 eq.) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to 70-80°C with vigorous stirring. The reaction is exothermic and may require initial cooling to maintain the desired temperature range.
-
Stir for 3-5 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a sodium carbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-5-chloro-1,2-diaminobenzene.
Step 3: Synthesis of this compound
This final step involves the formation of the indazole ring through diazotization of one amino group followed by intramolecular cyclization.
Materials:
-
4-bromo-5-chloro-1,2-diaminobenzene
-
Hydrochloric Acid (concentrated and dilute)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Sodium Hydroxide solution
Procedure:
-
Dissolve 4-bromo-5-chloro-1,2-diaminobenzene (1.0 eq.) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the internal temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the formation of the diazonium salt.
-
After the diazotization is complete, carefully raise the temperature to allow for intramolecular cyclization. The reaction progress can be monitored by the evolution of nitrogen gas (if applicable to the specific mechanism) and by HPLC.
-
Once the cyclization is complete, neutralize the reaction mixture by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8, while keeping the temperature low.
-
The precipitated crude product is collected by filtration, washed with cold deionized water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity.
Visualized Workflow
Caption: Proposed three-step synthesis of this compound.
Application Notes and Protocols: 7-Bromo-4-chloro-1H-indazole as a Key Intermediate in the Synthesis of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the indazole derivative, 7-Bromo-4-chloro-1H-indazol-3-amine, as a crucial intermediate in the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the development and synthesis of this potent antiretroviral agent. While the initial query focused on 5-Bromo-7-chloro-1H-indazole, publicly available data more robustly supports the utility of the closely related 7-Bromo-4-chloro-1H-indazol-3-amine in the synthesis of a marketed pharmaceutical, Lenacapavir. This document will therefore focus on this well-documented application.
Introduction to Indazole Derivatives in Medicinal Chemistry
Indazole-containing compounds are a significant class of heterocyclic molecules in drug discovery, known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties. Their structural similarity to purines allows them to interact with various biological targets, such as protein kinases. The specific substitution pattern of halogens on the indazole ring, as seen in 7-Bromo-4-chloro-1H-indazol-3-amine, provides a versatile scaffold for the construction of complex and highly active pharmaceutical ingredients.
Utility of 7-Bromo-4-chloro-1H-indazol-3-amine in Lenacapavir Synthesis
7-Bromo-4-chloro-1H-indazol-3-amine serves as a critical building block for the core structure of Lenacapavir.[1][2] The bromine atom at the 7-position and the chlorine atom at the 4-position offer distinct points for further chemical modification and coupling reactions, which are essential for assembling the final complex structure of Lenacapavir. The 3-amino group provides a key reactive handle for subsequent transformations in the overall synthetic route.
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
A practical and scalable two-step synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine has been developed starting from the inexpensive raw material 2,6-dichlorobenzonitrile.[3] This process involves a regioselective bromination followed by a cyclization reaction with hydrazine.[3]
Quantitative Data for the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
| Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1. Bromination | 2,6-dichlorobenzonitrile | N-Bromosuccinimide (NBS), H₂SO₄ | 3-Bromo-2,6-dichlorobenzonitrile | 76-81% | ~96% | [3] |
| 2. Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, 2-MeTHF, 105 °C, 18 h | 7-Bromo-4-chloro-1H-indazol-3-amine | 50-56% | Up to 98% | [3] |
| Overall | 2,6-dichlorobenzonitrile | Two-step sequence | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45% | High | [3] |
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
Step 1: Bromination of 2,6-dichlorobenzonitrile
-
To a suitable reaction vessel, add 2,6-dichlorobenzonitrile.
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Add concentrated sulfuric acid (H₂SO₄) to the vessel.
-
Slowly add N-Bromosuccinimide (NBS) to the mixture while maintaining the temperature.
-
Stir the reaction mixture at room temperature for approximately 18 hours.
-
Upon completion, the reaction mixture is worked up to isolate the 3-Bromo-2,6-dichlorobenzonitrile intermediate.
Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine
-
In a degassed Parr reactor, charge 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-MeTHF at room temperature.[3]
-
Heat the reaction mixture to 105 °C and stir for 18 hours.[3]
-
After the reaction is complete, cool the mixture to 25 °C.[3]
-
Add water to the mixture and extract the product with ethyl acetate.[3]
-
Combine the organic layers and wash with brine.[3]
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The crude product is then purified to yield 7-Bromo-4-chloro-1H-indazol-3-amine.
Synthesis workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.
Application in the Synthesis of Lenacapavir
The synthesized 7-Bromo-4-chloro-1H-indazol-3-amine is a key precursor for one of the four main fragments required for the total synthesis of Lenacapavir.[4] The overall synthesis strategy for Lenacapavir involves the coupling of these four fragments in a series of high-yielding steps.[4] The indazole fragment, derived from 7-Bromo-4-chloro-1H-indazol-3-amine, is further functionalized, for example, through a Miyaura borylation, before being coupled with other fragments in the final stages of the synthesis.[4]
General workflow for the role of the indazole intermediate in Lenacapavir synthesis.
Mechanism of Action of Lenacapavir: HIV-1 Capsid Inhibition
Lenacapavir is a first-in-class HIV-1 capsid inhibitor, representing a novel mechanism of action in antiretroviral therapy.[5] It targets the viral capsid protein (CA), which is crucial for multiple stages of the HIV-1 lifecycle.[6]
Lenacapavir disrupts the normal function of the capsid in two key ways:
-
Early Stage Inhibition (Uncoating): After the virus enters a host cell, the capsid must disassemble in a controlled manner (uncoating) to release the viral RNA and enzymes for reverse transcription. Lenacapavir binds to the capsid and hyper-stabilizes it, leading to premature breakage and preventing the successful completion of reverse transcription.[7] The viral genetic material is then exposed to the host cell's cytoplasm and degraded.[7]
-
Late Stage Inhibition (Assembly and Maturation): During the formation of new virus particles, Lenacapavir interferes with the assembly of the capsid. It accelerates the construction of the capsid, leading to errors and the formation of malformed, non-infectious virions.[7][8] The drug impairs the formation of pentamers while promoting the assembly of hexameric lattices, disrupting the delicate balance required for a functional capsid.[8]
Signaling pathway illustrating Lenacapavir's dual mechanism of action.
Conclusion
7-Bromo-4-chloro-1H-indazol-3-amine is a valuable and strategically important intermediate in the synthesis of the potent anti-HIV drug, Lenacapavir. Its efficient, scalable synthesis provides a reliable route to a key fragment of this complex molecule. The unique mechanism of action of Lenacapavir, targeting the HIV-1 capsid at multiple stages of its lifecycle, underscores the continued importance of novel heterocyclic scaffolds, such as substituted indazoles, in the development of next-generation therapeutics. These application notes provide a foundation for researchers and drug development professionals working on the synthesis of Lenacapavir and other complex pharmaceuticals derived from indazole intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drughunter.com [drughunter.com]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-chloro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-7-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: While specific literature for the direct synthesis of this compound is not abundant, analogous syntheses suggest that a plausible starting material would be a substituted toluene or benzonitrile. A likely precursor is 2,4-dichloro-6-nitrotoluene, which can undergo cyclization and subsequent bromination, or a pre-brominated and chlorinated aniline derivative that can be converted to the indazole ring system via diazotization and cyclization. The synthesis of the related compound 7-Bromo-4-chloro-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine[1][2].
Q2: What are the most critical reaction parameters to control for improving the yield and purity?
A2: Temperature, reaction time, and the choice of solvent and reagents are critical. For the cyclization step involving hydrazine, precise temperature control is necessary to manage the exothermic nature of the reaction and to minimize the formation of side products. In bromination reactions, controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) is crucial to prevent over-bromination. The choice of solvent can also significantly impact the reaction rate and selectivity.
Q3: What are the typical side products or impurities observed in the synthesis of halogenated indazoles?
A3: Common impurities include regioisomers formed during the cyclization or halogenation steps. For instance, direct bromination of a pre-formed indazole ring can lead to a mixture of isomers that are often difficult to separate. Over-bromination, resulting in di- or tri-brominated products, is another common issue. Incomplete reactions can also lead to the presence of unreacted starting materials or intermediates in the final product.
Q4: What purification techniques are most effective for isolating this compound?
A4: Column chromatography is a standard method for purifying indazole derivatives and separating isomers. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product, especially if the impurities have significantly different solubilities.
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: Yes, several reagents used in indazole synthesis are hazardous. Hydrazine and its derivatives are highly toxic and potentially explosive. Brominating agents like bromine and NBS are corrosive and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete cyclization reaction. | - Increase reaction temperature cautiously, monitoring for decomposition. - Extend the reaction time. - Ensure the hydrazine reagent is of high purity and used in appropriate excess. |
| Formation of regioisomers during cyclization. | - Modify the starting material to favor the desired regioselectivity. For example, the strategic placement of directing groups can influence the position of cyclization. | |
| Inefficient bromination. | - Optimize the brominating agent (e.g., NBS, Br₂) and solvent. - Adjust the reaction temperature; some brominations proceed better at lower temperatures to improve selectivity. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of regioisomers. | - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. - Employ high-resolution column chromatography for separation. Consider using different solvent systems to improve separation. |
| Over-bromination. | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and at a controlled temperature. | |
| Unreacted starting material. | - Increase reaction time or temperature. - Ensure all reagents are pure and added in the correct stoichiometry. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt to form a salt of the indazole to facilitate crystallization. - Use a different solvent system for extraction and purification. |
| Co-elution of impurities during column chromatography. | - Try a different stationary phase (e.g., alumina instead of silica gel). - Use a gradient elution method with a shallow gradient to improve separation. |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-chloro-6-methylaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-2-chloro-6-methylaniline.
Step 2: Synthesis of this compound
-
Diazotization and Cyclization:
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Dissolve 4-Bromo-2-chloro-6-methylaniline (1 equivalent) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Reaction Monitoring: Monitor the formation of the indazole product by TLC.
-
Work-up: Carefully pour the reaction mixture into ice water. The product should precipitate out of the solution.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
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Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data from Analogous Syntheses
The following table summarizes yields from the synthesis of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, which can provide a benchmark for the expected efficiency of the proposed synthesis[2].
| Step | Starting Material | Product | Reagents | Yield | Purity (by GCMS) |
| Bromination | 2,6-dichlorobenzonitrile | 3-Bromo-2,6-dichlorobenzonitrile | NBS, H₂SO₄ | 76-81% | ~96% |
| Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate, NaOAc | 50-56% | >97% |
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-7-chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-7-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most plausible synthetic route for this compound involves a diazotization and cyclization reaction of a substituted aniline. The likely starting material is 4-Bromo-2-chloro-6-methylaniline. The synthesis proceeds in two key steps: the diazotization of the aniline to form a diazonium salt, followed by an intramolecular cyclization to yield the indazole ring system.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature control is crucial, especially during the diazotization step, which is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The choice of solvent and the rate of addition of reagents also significantly impact the reaction's success and the purity of the product.
Q3: What are the common side products and impurities I might encounter?
A3: Potential side products can arise from incomplete reactions, side reactions of the diazonium salt, and the formation of regioisomers. Common impurities may include unreacted starting material (4-Bromo-2-chloro-6-methylaniline), azo compounds formed from diazonium salt coupling, and phenolic compounds from the reaction of the diazonium salt with water. The formation of the regioisomer 7-Bromo-5-chloro-1H-indazole is also a possibility, depending on the cyclization conditions.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography using silica gel may also be employed for more challenging separations of impurities with similar polarities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures. | Maintain a strict temperature control of 0-5 °C during the diazotization step. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). |
| Incomplete Diazotization: Insufficient amount of diazotizing agent or reaction time. | Ensure the molar ratio of sodium nitrite to the aniline is appropriate (typically a slight excess of nitrite). Monitor the reaction for the disappearance of the starting aniline using Thin Layer Chromatography (TLC). | |
| Inefficient Cyclization: The conditions for the ring-closing step may not be optimal. | The cyclization can be sensitive to pH and temperature. Experiment with adjusting the acidity and temperature of the reaction mixture after diazotization to favor indazole formation. | |
| Formation of a Dark Tar-Like Substance | Side Reactions of the Diazonium Salt: Diazonium salts can undergo various side reactions, including coupling and polymerization, especially if the temperature is not well-controlled or if impurities are present. | Ensure the starting aniline is pure. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Add the diazotizing agent slowly and sub-surface to ensure rapid and localized reaction. |
| Presence of Multiple Spots on TLC (Impurities) | Incomplete Reaction: Unreacted starting material remains. | Increase the reaction time or slightly increase the temperature during the cyclization step (while monitoring for decomposition). |
| Formation of Azo Compounds: The diazonium salt can couple with the starting aniline or the product. | Maintain a low temperature and ensure efficient stirring to prevent localized high concentrations of the diazonium salt. | |
| Formation of Phenolic Impurities: The diazonium salt can react with water to form a phenol. | Use anhydrous solvents where possible and minimize the amount of water in the reaction. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | After quenching the reaction, carefully select an extraction solvent in which the product has good solubility and the impurities have low solubility, or vice-versa for selective precipitation. |
| Product is an oil instead of a solid. | Try different solvent systems for recrystallization or consider purification by column chromatography. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocol (Suggested)
This protocol is based on general procedures for indazole synthesis and should be optimized for specific laboratory conditions.
Synthesis of this compound from 4-Bromo-2-chloro-6-methylaniline
| Step | Procedure | Reagents & Conditions | Expected Observations |
| 1. Diazotization | Dissolve 4-Bromo-2-chloro-6-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath. | - 4-Bromo-2-chloro-6-methylaniline (1 eq) - Acetic Acid - Propionic Acid - Temperature: 0-5 °C | The aniline should dissolve to form a clear solution. |
| Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. | - Sodium Nitrite (1.1 eq) in Water - Slow, dropwise addition | A slight color change may be observed. The reaction is exothermic, so careful temperature monitoring is essential. | |
| Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. | - Stirring for 30-60 min | The solution may become slightly more viscous. | |
| 2. Cyclization | Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C to induce cyclization. | - Temperature: 60-70 °C | Gas evolution (N₂) may be observed as the diazonium salt cyclizes. The color of the solution may darken. |
| Monitor the reaction progress by TLC until the diazonium salt intermediate is consumed. | - TLC analysis | A new spot corresponding to the product should appear and the starting material spot should disappear. | |
| 3. Work-up and Purification | Cool the reaction mixture to room temperature and pour it into ice-water. | - Ice-water | A precipitate of the crude product should form. |
| Filter the precipitate, wash with cold water, and dry under vacuum. | - Filtration and washing | A solid crude product is obtained. | |
| Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene). | - Recrystallization | Pure crystalline product is obtained. |
Quantitative Data Summary (Hypothetical)
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-2-chloro-6-methylaniline | - |
| Key Reagents | Sodium Nitrite, Acetic Acid, Propionic Acid | - |
| Reaction Temperature | 0-5 °C (Diazotization), 60-70 °C (Cyclization) | Critical for yield and purity |
| Reaction Time | 1-2 hours | Dependent on scale and monitoring |
| Expected Yield | 60-80% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (after recrystallization) | >98% | As determined by HPLC or NMR. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Potential side products in the synthesis pathway.
Technical Support Center: Suzuki Coupling with 5-Bromo-7-chloro-1H-indazole
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Bromo-7-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion of my this compound in a Suzuki coupling reaction. What are the potential causes and how can I improve the yield?
A1: Low conversion is a frequent issue and can be attributed to several factors. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, and the overall reactivity can be sensitive to the chosen reaction conditions.[1] A systematic approach to troubleshooting is recommended.
Troubleshooting Steps for Low Conversion:
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Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient or complex heterocyclic substrates, bulky, electron-rich phosphine ligands are often more effective.[2][3][4] Consider screening different catalyst/ligand combinations.
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Base Selection: The base plays a crucial role in the activation of the boronic acid. Ensure the base is anhydrous and of high quality. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[5][6] The N-H group of the indazole is acidic and can react with the base, potentially requiring a stronger base or different stoichiometry.
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Solvent System: The solvent must be appropriate for the solubility of all reactants and promote the reaction. A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[5][7] Ensure solvents are properly degassed to prevent catalyst oxidation.
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Reaction Temperature: Higher temperatures can sometimes improve sluggish reactions, but can also lead to catalyst decomposition and side reactions.[1] Optimization of the reaction temperature is often necessary.
-
Reagent Purity: Verify the purity of your this compound and the boronic acid. Boronic acids can undergo degradation over time.[8]
Q2: My main product is the dehalogenated 1H-indazole, with either the bromo or chloro group removed. How can I minimize this side reaction?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed coupling reactions.[1] It occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid partner.
Strategies to Minimize Dehalogenation:
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Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common source of protons.[1]
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Optimize the Base: Employ an anhydrous base. Some bases can contain water or generate it in situ, contributing to this side reaction.[1]
-
Choice of Boronic Acid vs. Boronic Ester: Boronic esters are generally more stable than boronic acids and may help to reduce protodeboronation, a related side reaction where the boronic acid is cleaved by a proton source.[8][9]
Q3: I am seeing significant formation of a homocoupled byproduct from my boronic acid. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[1][8]
Prevention of Homocoupling:
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Thorough Degassing: It is crucial to deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]
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Control of Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature is advisable.[1]
-
Use of a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]
Q4: Which halogen is expected to react preferentially in this compound? Can I achieve selective coupling?
A4: Generally, in Suzuki couplings, the order of reactivity for aryl halides is I > Br > Cl. Therefore, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 7-position.[10][11] However, selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
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For Selective Coupling at the 5-Position (C-Br): Milder reaction conditions and catalysts that favor the oxidative addition to the C-Br bond would be the starting point. Catalysts like Pd(PPh₃)₄ have been used in selective couplings.[10][11]
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For Coupling at the 7-Position (C-Cl) or Double Coupling: More forcing conditions, higher temperatures, and more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), might be required to activate the C-Cl bond.[2][10][11] The specific ligand can have a profound effect on selectivity. For instance, in some systems, Pd(dppf)Cl₂ has shown different selectivity compared to Pd(PPh₃)₄.[10][11]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions and catalysts used in Suzuki couplings of related bromo-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity for challenging substrates like aryl chlorides, may require higher temperatures.[4][7] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. Often effective for heteroaryl couplings.[5][7] | May not be as active as Buchwald-type systems for C-Cl activation. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates, including aryl chlorides.[7] | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[7] | Air-sensitive, higher cost. | 1-2 |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Comments |
|---|---|---|
| K₂CO₃ | Dioxane/H₂O or DME | Common and effective base of moderate strength.[5][7] |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[7][12] |
| Cs₂CO₃ | Dioxane/H₂O or THF | Strong base, can accelerate slow reactions, particularly with N-H containing substrates.[5][7] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the 5-Position (C-Br)
This protocol is a general guideline and may require optimization for your specific boronic acid.
Materials:
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This compound (1.0 equiv)
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Aryl boronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]
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Base (e.g., K₂CO₃, 2.0 equiv)[5]
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Solvent (e.g., Dimethoxyethane (DME) or Dioxane/H₂O 4:1 v/v)[5]
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Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir.[5][13] Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Caption: Simplified mechanism of the Suzuki-Miyaura coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5-Bromo-7-chloro-1H-indazole stability and degradation issues
Technical Support Center: 5-Bromo-7-chloro-1H-indazole
This guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it is crucial to store it under appropriate conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C. For short-term use, storage at 2-8°C in a dark and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen), is advised to prevent degradation from light, moisture, and atmospheric oxygen.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, which contains a halogenated indazole ring, several degradation pathways are plausible under stress conditions:
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Hydrolysis: The indazole ring may be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable.
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Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.
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Photodegradation: Aromatic halogenated compounds can be sensitive to UV light. Exposure may lead to the cleavage of the carbon-bromine or carbon-chlorine bonds, resulting in dehalogenated impurities.
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Thermal Degradation: At elevated temperatures, halogenated organic compounds may decompose.
Q3: What are the common visual indicators of this compound degradation?
A3: The primary visual indicator of degradation is a change in the physical appearance of the compound. Fresh, pure this compound is typically a solid. Any significant color change (e.g., darkening, yellowing, or browning) or change in texture (e.g., clumping or melting) may suggest that the compound has degraded. If you observe any of these changes, it is advisable to re-analyze the purity of the material before use.
Q4: How can I assess the purity of my this compound sample?
A4: To ensure the reliability of your experimental results, the purity of this compound should be verified, especially for older batches or if degradation is suspected. The following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting any non-volatile impurities. A stability-indicating HPLC method should be used for accurate assessment.[1][2]
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the parent compound and characterizing any degradation products by providing molecular weight information.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and help identify major impurities.
Q5: What are the likely hazardous decomposition products of this compound?
A5: In the event of a fire or exposure to extreme heat, the thermal decomposition of this compound can produce hazardous substances. These may include toxic and corrosive fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks appear in the chromatogram (e.g., HPLC, LC-MS) after dissolving the compound. | The compound may be degrading in the chosen solvent. | - Ensure the solvent is of high purity and appropriate for the compound.- Prepare solutions fresh before each use.- Analyze the solution immediately after preparation to minimize time-dependent degradation. |
| The solid compound has changed color (e.g., from off-white to yellow or brown) during storage. | The compound has likely been exposed to light, air, or moisture, leading to degradation. | - Discard the discolored material if purity is critical.- If you must use it, re-purify the compound (e.g., by recrystallization or column chromatography) and verify its purity using analytical techniques like HPLC or NMR.- Review your storage procedures to ensure the compound is protected from light, air, and moisture. |
| Inconsistent or non-reproducible results are observed in experiments. | This could be due to the use of a degraded or impure batch of the compound. | - Verify the purity of the this compound batch using a reliable analytical method (e.g., HPLC).- If impurities are detected, use a fresh, high-purity batch of the compound.- Always use a consistent source and batch of the compound for a series of related experiments to ensure reproducibility. |
Stability Data Summary
The following table presents hypothetical stability data for this compound under various forced degradation conditions. This information is for illustrative purposes and should be confirmed experimentally. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the degradation products.[3][4]
| Stress Condition | Reagent/Parameters | Duration | Temperature | Hypothetical % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5-10% | Dehalogenated species, ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~10-15% | Dehalogenated species, salt formation |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~15-20% | N-oxides, ring-opened products |
| Thermal Degradation | Solid state | 48 hours | 80°C | ~5% | Dehalogenated species, polymeric material |
| Photolytic Degradation | Solution (in Methanol) | 24 hours | Room Temp | ~10-20% | Dehalogenated indazole, radical coupling products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
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This compound
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HPLC-grade methanol and water
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
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3% Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector or a mass spectrometer
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pH meter
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Photostability chamber
-
Oven or water bath
2. Preparation of Stock Solution:
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Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
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Acidic Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH to a pH of ~7.
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Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
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-
Basic Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate the mixture at 60°C for 8 hours.
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After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl to a pH of ~7.
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Dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute with the mobile phase for HPLC analysis.
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Thermal Degradation:
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For solution state: Heat 1 mL of the stock solution at 80°C for 48 hours.
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For solid state: Place a thin layer of the solid compound in a petri dish and heat it in an oven at 80°C for 48 hours. Then, dissolve a known amount in methanol for analysis.
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Photolytic Degradation:
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Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber.
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Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
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Analyze the samples after a suitable duration (e.g., 24 hours).
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4. Analysis:
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Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
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Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
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Calculate the percentage of degradation for each stress condition.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-7-chloro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Bromo-7-chloro-1H-indazole. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Q2: What are the key reaction steps in the synthesis of substituted indazoles like this compound?
A2: The synthesis of substituted indazoles typically involves two main stages: functionalization of an aromatic precursor followed by the formation of the indazole ring. Key steps can include:
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Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring with high regioselectivity.
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Cyclization: Formation of the pyrazole ring fused to the benzene ring. This is often achieved through diazotization of an amino group followed by intramolecular cyclization, or by reacting a suitable precursor with hydrazine.[2][3]
Q3: What are the most critical parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
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Temperature: Both halogenation and cyclization reactions are often temperature-sensitive. Maintaining the optimal temperature is key to preventing side reactions and decomposition.
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Reagent Stoichiometry: The molar ratios of the reactants, especially the halogenating agents and the cyclizing agent (e.g., hydrazine), must be carefully controlled to ensure complete reaction and minimize the formation of impurities.
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Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and product solubility.
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pH Control: In reactions involving diazotization or those sensitive to acid/base catalysis, maintaining the correct pH is essential for high yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, based on challenges observed in the synthesis of similar compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction in one or more steps.- Formation of side products due to incorrect reaction conditions.- Loss of product during workup and purification. | - Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction temperature, time, and reagent stoichiometry.- Use a different solvent to improve solubility or reaction rate.- Refine the extraction and chromatography procedures to minimize product loss. |
| Formation of Regioisomers | - Lack of regioselectivity during the halogenation step.- Non-specific cyclization. | - Employ a directing group on the starting material to control the position of halogenation.- Use a milder halogenating agent or different reaction conditions (e.g., lower temperature).- For cyclization, consider using a protecting group strategy to block unwanted reaction sites. |
| Incomplete Cyclization | - Insufficient heating or reaction time.- Deactivation of the cyclizing agent (e.g., hydrazine).- Steric hindrance from bulky substituents. | - Increase the reaction temperature or prolong the reaction time, monitoring by TLC.- Use a fresh batch of the cyclizing agent.- Consider a different synthetic route that may be less susceptible to steric effects. |
| Product Decomposition | - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Product instability under purification conditions. | - Use milder reaction conditions.- Perform purification at lower temperatures.- Ensure all solvents and reagents are free of impurities that could catalyze decomposition. |
| Difficulty in Product Purification | - Presence of closely related impurities or starting materials.- Poor crystallization of the final product. | - Optimize the mobile phase and stationary phase for column chromatography to improve separation.- Try recrystallization from different solvent systems.- Consider derivatization to facilitate purification, followed by deprotection. |
Experimental Protocols (Adapted from Analogous Syntheses)
The following are hypothetical protocols for the synthesis of this compound, adapted from established procedures for similar molecules.[1][2] Researchers should optimize these conditions for their specific setup.
Protocol 1: Synthesis via Diazotization of a Substituted Aniline
This protocol is based on the general principle of indazole synthesis from an ortho-substituted aniline.
Step 1: Synthesis of 2-Amino-3-chloro-5-bromotoluene (Hypothetical Intermediate)
This step would involve the selective chlorination and bromination of a suitable toluene derivative, followed by nitration and reduction to obtain the desired aniline.
Step 2: Diazotization and Cyclization to form this compound
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Dissolution: Dissolve 2-amino-3-chloro-5-bromotoluene (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
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Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
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Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to facilitate cyclization.
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Workup: Quench the reaction by pouring it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis via Cyclization of a Substituted Benzonitrile with Hydrazine
This protocol is adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[2]
Step 1: Synthesis of 2-Cyano-3-chloro-5-bromobenzaldehyde (Hypothetical Intermediate)
This step would involve the synthesis of a suitably substituted benzonitrile.
Step 2: Cyclization with Hydrazine
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Reaction Setup: In a pressure vessel, combine the 2-cyano-3-chloro-5-bromobenzaldehyde (1 equivalent), hydrazine hydrate (4-5 equivalents), and a suitable solvent (e.g., 2-methyltetrahydrofuran).
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Heating: Heat the reaction mixture to 100-120 °C and stir for 12-18 hours.
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Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for synthesis optimization.
References
Technical Support Center: Purification of 5-Bromo-7-chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-7-chloro-1H-indazole. The information is designed to help identify and resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in your sample typically originate from the synthetic route used to prepare the compound. They can be broadly categorized as follows:
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Starting Materials: Incomplete reactions can lead to the presence of initial reagents, such as a substituted 2-fluorobenzaldehyde or a chlorinated indazole precursor.
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Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present. For instance, if a Sandmeyer reaction is employed, residual diazonium salts, though typically unstable, could be a source of impurities.[1]
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Byproducts: Side reactions can generate various byproducts. These may include regioisomers from the cyclization step, or products from over-halogenation, leading to di-bromo or di-chloro species.[1] Dehalogenated byproducts can also form during certain reaction types, such as palladium-catalyzed couplings.[2]
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Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as brominating agents or bases, may also be present in trace amounts.[1]
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Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[1]
Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: An unexpected peak suggests the presence of an impurity. A systematic approach is recommended for its identification:
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Review the Synthesis: Analyze the synthetic route to hypothesize potential side products and unreacted starting materials.[1]
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LC-MS Analysis: The most effective initial step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical clue for identification.[1] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition for even greater confidence.
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Reference Standards: If you suspect a specific impurity (e.g., a starting material), obtain a reference standard for that compound. Spiking your sample with the standard and observing an increase in the area of the unknown peak is a definitive way to confirm its identity.[1]
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Isolation and NMR: If the impurity is present in a significant amount, it can be isolated using preparative HPLC. Subsequent structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Caption: Workflow for identifying unknown impurities.
Q3: Which purification method is best for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale.
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Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially at a larger scale. It is highly effective if a suitable solvent is found in which the compound has high solubility when hot and low solubility when cold.[3]
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Column Chromatography: This technique is excellent for separating mixtures with multiple components or impurities that have similar polarities to the product. It is often used for initial purification of very crude materials or when recrystallization is ineffective.[2] Common solvent systems include gradients of ethyl acetate/heptane or dichloromethane/methanol.[3]
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Preparative HPLC: For achieving very high purity (>99.5%) or for separating closely related impurities like regioisomers, preparative HPLC is the method of choice, although it is less scalable than recrystallization.[1]
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Add a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the solvent line. |
| Compound "oils out" instead of crystallizing | - The solution is cooling too quickly.- The compound is significantly impure (lowering its melting point).- The chosen solvent is inappropriate. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]- Consider pre-purification by another method (e.g., column chromatography) if impurity levels are high.[4]- Re-evaluate the solvent choice with a solvent screen. |
| Low recovery yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[4]- Ensure the cooling step is thorough; use an ice bath to maximize precipitation.[4]- Preheat the filtration funnel and flask to prevent the product from crashing out. |
| Colored impurities remain in crystals | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated carbon (charcoal) to the hot solution before filtration to adsorb colored impurities. Note: Use sparingly to avoid adsorbing the product.[5]- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (overlapping bands) | - The solvent system (eluent) is too polar or not polar enough.- The column was overloaded with the sample. | - Optimize the eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for the desired compound.- Use less crude material for the amount of silica gel used. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Streaking or tailing of spots on TLC/column | - The compound is highly polar and strongly adsorbs to the silica.- The sample is not fully soluble in the eluent. | - Add a small percentage of a polar modifier to the eluent, such as methanol or a few drops of acetic acid (if the compound is acidic) or triethylamine (if basic).- Ensure the crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a heptane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
Quantitative Data
The following table presents representative data from the purification of a structurally similar compound, 5-bromo-7-azaindole, by recrystallization.[5] This can be used as a benchmark for optimizing the purification of this compound.
Table 1: Representative Recrystallization Data for a Related Indazole
| Parameter | Value |
| Starting Material | Crude 5-bromo-7-azaindole |
| Initial Mass | 8.0 kg |
| Recrystallization Solvent | Toluene |
| Activated Carbon | 0.8 kg |
| Process | Reflux for 0.5 hours, filter hot, cool to crystallize |
| Final Mass | 7.0 kg |
| Calculated Yield | 83.8% |
| Final Purity (HPLC) | 99.3% |
Table 2: User Experimental Data Template
| Parameter | Your Value |
| Starting Material | Crude this compound |
| Initial Mass (g) | |
| Initial Purity (HPLC Area %) | |
| Purification Method Used | |
| Solvents & Volumes (mL) | |
| Final Mass (g) | |
| Calculated Yield (%) | |
| **Final Purity (HPLC Area %) ** |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
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Place approximately 20-30 mg of the crude compound into several separate test tubes.
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To each tube, add a different test solvent (e.g., toluene, ethyl acetate, ethanol, isopropanol, acetonitrile, heptane, water) dropwise at room temperature, vortexing after each addition.
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A good single solvent candidate will show low solubility at room temperature.[4]
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For solvents where the compound is sparingly soluble, gently heat the tube. A suitable solvent will completely dissolve the compound at elevated temperatures.[4]
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Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a large crop of well-formed crystals.
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For a two-solvent system, choose a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble (e.g., Toluene/Heptane or Ethanol/Water).[4]
Protocol 2: Single-Solvent Recrystallization
Objective: To purify the crude product using a single identified solvent.
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the compound is just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]
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(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon, if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: General workflow for single-solvent recrystallization.
Protocol 3: Silica Gel Column Chromatography
Objective: To purify the crude product by separating it from impurities based on polarity.
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Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of heptane and ethyl acetate) that provides good separation of your product from impurities, with an Rf value of approximately 0.3 for the product.
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Column Packing: Prepare a glass chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
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Elution: Begin eluting the sample through the column, starting with the least polar eluent determined in step 1. Collect fractions in test tubes.
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Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to move more polar compounds through the column.
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Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
References
Technical Support Center: 5-Bromo-7-chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-7-chloro-1H-indazole. The information addresses common issues and unexpected reactivity encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when performing N-alkylation on this compound?
A1: The most common issue is the formation of a mixture of N1 and N2 alkylated regioisomers. The ratio of these isomers is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][2][3]
Q2: In palladium-catalyzed cross-coupling reactions, which position is more reactive, the C5-Bromo or the C7-Chloro?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[4] Therefore, the C5-Bromo position is expected to be significantly more reactive than the C7-Chloro position, allowing for selective functionalization at C5. However, the choice of ligand and reaction conditions can sometimes influence this selectivity.[5]
Q3: What are the common side products observed in Suzuki-Miyaura coupling reactions with bromoindazoles?
A3: Common side products include the dehalogenated (or hydrodehalogenated) indazole, where the bromine atom is replaced by a hydrogen atom, and homocoupling of the boronic acid.[6] The formation of these byproducts is often promoted by the presence of oxygen or moisture.
Q4: Can the unprotected N-H of the indazole ring interfere with cross-coupling reactions?
A4: Yes, the unprotected N-H group can sometimes interfere with the catalytic cycle in palladium-catalyzed reactions, potentially leading to lower yields or catalyst deactivation.[6] In such cases, N-protection with a suitable protecting group (e.g., Boc, SEM) may be necessary to ensure regioselectivity and improve reaction outcomes.[6]
Troubleshooting Guides
Unexpected Regioselectivity in N-Alkylation
Issue: An unexpected ratio of N1 and N2-alkylated products, or the exclusive formation of the undesired isomer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | For preferential N1-alkylation , use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[3] For preferential N2-alkylation , consider using Mitsunobu conditions or acid catalysis with diazo compounds.[3] |
| Electronic Effects of Substituents | Be aware that electron-withdrawing groups at the C7 position (like the chloro group) can favor N2-alkylation.[2][7] |
| Thermodynamic vs. Kinetic Control | N1-substituted indazoles are generally more thermodynamically stable. Using conditions that allow for equilibration, such as specific α-halo carbonyl electrophiles, can favor the N1 product.[3] N2-alkylation is often the kinetically favored pathway.[3] |
Experimental Protocol: General Procedure for Regioselective N1-Alkylation
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To a solution of this compound (1.0 equiv.) in anhydrous THF, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add the alkyl halide (1.1 equiv.) and stir the reaction at the appropriate temperature (room temperature to 50 °C) until completion (monitor by TLC or LC-MS).
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Carefully quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography to separate the regioisomers.
Low Yield or No Reaction in Suzuki-Miyaura Coupling
Issue: The Suzuki-Miyaura coupling reaction at the C5-bromo position results in low yield or fails to proceed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh bottle or a well-defined pre-catalyst. Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation.[6] |
| Suboptimal Ligand | For heteroaryl halides, the choice of phosphine ligand is critical. Consider screening different ligands, such as bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos), which can be effective for challenging substrates.[6] |
| Incorrect Base | The choice of base is crucial. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can impact the reaction rate. |
| Formation of Dehalogenated Byproduct | This occurs when the aryl-palladium intermediate is protonated before transmetalation. Ensure anhydrous conditions and consider using a non-protic solvent system if possible.[6] |
| Homocoupling of Boronic Acid | This is often caused by oxygen. Rigorously degas all solvents and the reaction mixture before adding the catalyst. Running the reaction at the lowest effective temperature can also minimize this side reaction.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
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In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
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Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
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Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.[8]
Unexpected Reactivity in Buchwald-Hartwig Amination
Issue: Low yield, formation of side products, or reaction at the indazole N-H in Buchwald-Hartwig amination.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The unprotected N-H of the indazole can coordinate to the palladium center and inhibit the catalytic cycle.[6] |
| Reductive Dehalogenation | Similar to Suzuki coupling, this side reaction can occur. Using a less sterically hindered ligand or lowering the reaction temperature may help.[6] |
| Reaction at Indazole N1 | While less common, the amine nucleophile can react at the N1 position. Protecting the indazole nitrogen with a suitable group (e.g., BOC) can ensure regioselectivity for C-N bond formation.[6] |
| Poor Quality Reagents | Use freshly distilled/dried solvents and pure amines. Ensure anhydrous and anaerobic conditions. |
| Incorrect Base | The choice of base is critical. For unprotected indazoles, a strong, non-nucleophilic base like LiHMDS is often effective.[6] |
Visualized Workflows and Pathways
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
Overcoming poor solubility of 5-Bromo-7-chloro-1H-indazole in reactions
Welcome to the technical support center for 5-Bromo-7-chloro-1H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical synthesis, with a particular focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a heterocyclic building block used in the synthesis of various biologically active molecules. Its key properties are summarized below.
| Property | Value |
| CAS Number | 635712-44-6 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Typically an off-white to light yellow or orange solid.[1] |
| Storage | Store in a dry, sealed place, often at -20°C for long-term stability.[2][3] |
Q2: I am struggling with the poor solubility of this compound in my reaction. Which solvents are recommended?
The poor solubility of this compound is a common issue. The choice of solvent is highly dependent on the specific reaction type. Based on protocols for similar substituted indazoles, the following solvents are recommended:
-
For N-alkylation reactions: Anhydrous polar aprotic solvents are generally effective. Tetrahydrofuran (THF) is commonly used, often with sodium hydride (NaH) as a base.[4][5][6][7] N,N-Dimethylformamide (DMF) is another suitable solvent, particularly with bases like cesium carbonate (Cs₂CO₃).[5][8]
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): Aprotic solvents or mixtures with water are frequently employed.
-
Suzuki Coupling: Dimethoxyethane (DME) or a mixture of dioxane and water are common solvent systems.[8][9] For some substituted indazoles, a mixture of dioxane, ethanol, and water has been shown to be effective.[10]
-
Sonogashira Coupling: A mixture of triethylamine (Et₃N) and DMF is a viable option.[11]
-
-
For Recrystallization/Purification: A binary solvent system of methanol and water can be effective for purifying similar indazole derivatives.[12] Toluene has also been used for the recrystallization of related bromo-azaindoles.[13]
Q3: Are there any general strategies to improve the solubility of this compound during a reaction?
Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Heating: Increasing the reaction temperature is the most common method to improve solubility. Many protocols for reactions involving substituted indazoles specify heating, for instance, to 80-90°C for Suzuki couplings or N-alkylations.[8][14]
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, in Suzuki reactions, a mixture of an organic solvent like dioxane with water is often used.[9]
-
Sonication: While not explicitly reported for this specific compound, sonication is a general technique used to aid the dissolution of poorly soluble solids in a reaction mixture.
-
Microwave Irradiation: This technique can accelerate reactions and improve yields, partly by rapidly heating the reaction mixture and overcoming solubility issues. It has been successfully used in Suzuki-Miyaura reactions of substituted bromo-indazoles.[10]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions Due to Poor Solubility
Symptoms:
-
Incomplete consumption of starting material (this compound) even after prolonged reaction times.
-
Heterogeneous reaction mixture with visible undissolved solid.
-
Formation of side products.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Issue 2: Incomplete Suzuki Coupling Reaction
Symptoms:
-
Significant amount of unreacted this compound remaining.
-
Low conversion to the desired coupled product.
-
Decomposition of starting materials or catalyst at high temperatures.
Troubleshooting Steps:
Caption: Decision tree for troubleshooting incomplete Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH in THF
This protocol is adapted from general procedures for the N-alkylation of substituted indazoles and is a good starting point for optimization.[5][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (typical concentration is 0.1-0.2 M). If solubility is poor at room temperature, gentle warming or sonication may be applied.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the Suzuki coupling of bromo-indazoles.[8][9][10]
-
Preparation: In a reaction vessel (e.g., a round-bottom flask or microwave vial), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., Cs₂CO₃, 1.3-2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1) or dimethoxyethane (DME).
-
Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-10 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C) with stirring. The reaction can be performed using conventional heating or microwave irradiation. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified personnel in a suitably equipped laboratory, adhering to all necessary safety precautions. Users should verify and optimize these protocols for their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 635712-44-6 | this compound - Synblock [synblock.com]
- 3. usbio.net [usbio.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. banglajol.info [banglajol.info]
- 13. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-H side reactions of 5-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to troubleshoot and prevent N-H side reactions of 5-Bromo-7-chloro-1H-indazole during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-H side reactions observed with this compound?
A1: The primary side reaction is the non-regioselective alkylation or acylation of the indazole nitrogen, leading to a mixture of N1 and N2 substituted products. The indazole ring has two nitrogen atoms in the pyrazole ring, and both can act as nucleophiles, leading to isomer formation.[1][2]
Q2: How do the substituents on the indazole ring, specifically the 5-bromo and 7-chloro groups, influence the regioselectivity of N-alkylation?
A2: Electron-withdrawing groups, such as chloro and bromo, at the C7 position of the indazole ring tend to favor alkylation at the N2 position.[1][3][4] This is attributed to both steric hindrance at the N1 position and the electronic effect of the substituent.
Q3: What are the key factors that I can control in my experiment to influence whether N1 or N2 substitution occurs?
A3: Several factors can be adjusted to control the regioselectivity of N-alkylation:
-
Choice of Base and Solvent: This is a critical factor. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product.[1][2][5]
-
Reaction Conditions: Thermodynamic versus kinetic control can influence the product ratio. The N1-substituted product is often the thermodynamically more stable isomer.[2]
-
Nature of the Electrophile: The type of alkylating or acylating agent used can also affect the outcome.[1]
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms allows for selective functionalization of the other.
Q4: When should I consider using a protecting group for the indazole N-H?
A4: A protecting group strategy is advisable when a specific regioisomer (N1 or N2) is required and direct alkylation or acylation does not provide the desired selectivity, or when the N-H proton could interfere with subsequent reaction steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Problem 1: Low or No Yield of the Desired N-substituted Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the base is strong enough to fully deprotonate the indazole N-H. For less reactive alkylating agents, a strong base like NaH is often necessary.[6] Use anhydrous solvents to prevent quenching the base. |
| Low Reactivity of Alkylating Agent | Consider using a more reactive electrophile (e.g., iodide instead of chloride). Ensure the alkylating agent is fresh and has not decomposed. |
| Inappropriate Reaction Temperature | Some reactions may require heating to proceed to completion. Incrementally increase the temperature while monitoring the reaction by TLC or LC-MS.[1] |
| Poor Solubility | Ensure that both the indazole substrate and the base are sufficiently soluble in the chosen solvent. |
Problem 2: Formation of an Inseparable Mixture of N1 and N2 Isomers
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | To favor N1-alkylation, use NaH in THF.[1][2][5] For preferential N2-alkylation, consider Mitsunobu conditions or the use of acidic catalysts like trifluoromethanesulfonic acid (TfOH) with diazo compounds.[1][3] |
| Similar Polarity of Isomers | If a mixture is unavoidable, optimize chromatographic separation. This may involve testing different solvent systems, using a different stationary phase, or employing preparative TLC or HPLC.[5] |
| No Predominant Isomer Formation | If adjusting reaction conditions does not provide sufficient selectivity, a protecting group strategy is the most reliable approach to obtain a single isomer. |
Problem 3: Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Dialkylation) | This can occur if the mono-alkylated product is further alkylated to form a quaternary salt. Use a controlled stoichiometry of the alkylating agent (e.g., 1.05-1.1 equivalents). Consider slow, dropwise addition of the alkylating agent to the reaction mixture. |
| Reaction with Substituents | The bromo and chloro substituents on the indazole ring are generally stable but can potentially undergo side reactions under harsh conditions (e.g., strong nucleophiles or high temperatures). Monitor the reaction carefully and use the mildest effective conditions. |
| Decomposition of Starting Material or Product | Ensure the reaction temperature is not too high. Check the stability of your starting material and product under the reaction conditions. |
Quantitative Data Summary
The following tables summarize the influence of substituents and reaction conditions on the regioselectivity of indazole N-alkylation, providing a basis for experimental design.
Table 1: Effect of Substituents on N-Alkylation Regioselectivity (using NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio |
| C7 | -NO₂ | 4 : 96 |
| C7 | -CO₂Me | <1 : >99 |
Data suggests that electron-withdrawing groups at the C7 position strongly favor N2-alkylation.[1][3][4]
Table 2: Influence of Reaction Conditions on N-Alkylation of a Substituted Indazole
| Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| K₂CO₃ | DMF | Room Temp | ~1 : 1 |
| Cs₂CO₃ | DMF | Room Temp | ~1 : 1 |
| NaH | THF | 0 to 50 | >99 : 1 (for many substrates) |
This data highlights the significant impact of the base-solvent system on regioselectivity.[5][7][8][9]
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is designed to favor the formation of the N1-alkylated product.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.1 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, gently heat to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation using Mitsunobu Conditions
This protocol generally favors the formation of the N2-alkylated product.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N2- and N1-isomers.
Protocol 3: General Procedure for N-Boc Protection
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a base like triethylamine (TEA).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected indazole.
Protocol 4: General Procedure for N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected this compound in a suitable solvent like DCM or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected indazole.[2]
Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: Troubleshooting decision-making process.
Caption: Workflow for protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-7-chloro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during synthetic reactions involving 5-Bromo-7-chloro-1H-indazole. The indazole core, particularly when substituted with halogens and containing Lewis basic nitrogen atoms, can present unique challenges in catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when using this compound?
A1: Catalyst deactivation in cross-coupling reactions with this compound often stems from catalyst poisoning. The primary culprits include:
-
Coordination of Indazole Nitrogens: The nitrogen atoms within the indazole ring can act as Lewis bases and coordinate to the metal center of the catalyst (e.g., palladium), forming stable, off-cycle complexes that are catalytically inactive.[1][2]
-
Impurities in the Starting Material: Residual impurities from the synthesis of this compound, such as other nitrogen-containing heterocycles or unreacted starting materials, can act as catalyst poisons.
-
Oxygen Contamination: The active form of many catalysts, particularly Pd(0), is sensitive to oxidation.[1] Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the formation of inactive palladium oxides (palladium black).[1]
-
High Reaction Temperatures: Elevated temperatures can accelerate catalyst decomposition pathways, leading to the formation of inactive metal aggregates.[1]
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble Pd(0) species has aggregated into inactive elemental palladium.[1] This is often caused by:
-
Oxidation: Exposure to oxygen.
-
Thermal Decomposition: High reaction temperatures.[1]
-
Slow Catalysis: If the catalytic cycle is sluggish, the lifetime of the unstable Pd(0) intermediate is prolonged, increasing the likelihood of aggregation.[2]
To prevent the formation of palladium black, you should:
-
Ensure a strictly inert atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]
-
Optimize reaction temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[1]
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.[1]
Q3: Can the choice of base and solvent impact catalyst stability?
A3: Absolutely. The base and solvent play a crucial role in both the reaction outcome and catalyst stability.[1]
-
Base Selection: While a base is often necessary for the catalytic cycle, an overly strong or poorly soluble base can lead to side reactions or degradation of the substrate, which in turn can generate species that poison the catalyst.[1] Common bases for Suzuki reactions include K₂CO₃ and K₃PO₄.[1]
-
Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst oxidation.[1] Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[1] The solubility of all components, including the base and the catalyst complex, is critical for an efficient reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
No desired product is formed, or the yield is very low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning by Substrate | The indazole nitrogen is coordinating to the metal center. Increase the ligand-to-metal ratio to promote the desired catalytic cycle.[1] Consider using a different, more sterically hindered ligand. |
| Inactive Catalyst | The catalyst may have been improperly handled and oxidized. Use a fresh batch of catalyst and ensure all handling is done under an inert atmosphere. |
| Inadequate Reaction Conditions | The temperature may be too low for the reaction to proceed. Incrementally increase the reaction temperature while monitoring for catalyst decomposition.[2] |
| Poor Reagent Quality | Impurities in the starting material or reagents can poison the catalyst. Purify the this compound before use. Ensure all other reagents are of high purity. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure all oxygen is removed.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low conversion.
Caption: Catalyst deactivation pathways.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 5-Bromo-7-chloro-1H-indazole and Other Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including anti-cancer agents like Pazopanib and Niraparib.[1][2][3] The functionalization of the indazole core is paramount for modulating biological activity, and halogenated indazoles serve as versatile precursors for diversification, primarily through palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides a comparative analysis of 5-Bromo-7-chloro-1H-indazole and other substituted indazoles, focusing on their synthetic utility. We present a review of experimental data on the reactivity of different halogenated indazoles in key synthetic transformations, detailed experimental protocols, and visual workflows to aid in synthetic planning and execution.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of halogenated indazoles is largely defined by their reactivity in cross-coupling reactions. The position and nature of the halogen substituent significantly influence reaction outcomes due to electronic and steric effects.[4] this compound presents a unique case with two distinct halogen atoms, offering potential for selective functionalization. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl, suggesting that the C5-Bromo position would be more reactive than the C7-Chloro position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds and is widely used for functionalizing the indazole core.[5] The reaction's efficiency depends on the indazole substrate, catalyst, base, and solvent system.
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// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Complex [label=" ", color="#5F6368"]; PdII_Complex -> Transmetal [color="#5F6368"]; BoronicAcid -> Transmetal [color="#5F6368"]; Base -> Transmetal [color="#5F6368"]; Transmetal -> PdII_Ar_Complex [label=" ", color="#5F6368"]; PdII_Ar_Complex -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Bromo-Indazoles
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 95 | [6] |
| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | [7][8] |
| 7-Bromo-1H-indazole-4-carboxamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 81 | [7] |
| 7-Bromo-N-(4-chlorobenzyl)-1H-indazole-4-carboxamide | (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 80 | [7] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | (4-formylphenyl)boronic acid | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 | [5] |
| 5-bromo-1H-indazol-3-amine | 4-(trifluoromethoxy)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 | [9] |
This table summarizes data from various sources and is intended for comparative purposes; direct comparison may be limited by variations in specific reaction conditions.
Buchwald-Hartwig Amination
For the synthesis of N-arylated indazoles, the Buchwald-Hartwig amination is an exceptionally powerful method for C-N bond formation.[10] This reaction is sensitive to the choice of ligand, base, and reaction conditions, especially when dealing with the NH-free indazole core, which can complicate the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X L2", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine_Complex [label="[Ar-Pd(II)-NHR'R''] L2", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)-NR'R'' L2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Indazole-X (Ar-X)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="HNR'R''", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> AmineCoord [color="#5F6368"]; Amine -> AmineCoord [color="#5F6368"]; AmineCoord -> PdII_Amine_Complex [color="#5F6368"]; PdII_Amine_Complex -> Deprotonation [color="#5F6368"]; Base -> Deprotonation [color="#5F6368"]; Deprotonation -> Amido_Complex [color="#5F6368"]; Amido_Complex -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Bromo-Indazoles
| Indazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Aniline | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 100 | ~85-95 | [10] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 100 | ~80-90 | [10] |
| 6-Bromo-1H-indazole | Piperidine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | High | [11] |
| 6-Bromo-1H-indazole | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | High | [11] |
Yields are generalized from literature precedents and application notes. Specific yields may vary.
Experimental Protocols and Workflow
Reproducibility is key in synthetic chemistry. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for halogenated indazoles.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reaction Vessel\n(Oven-dried, inert atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; AddReagents [label="Add Indazole, Coupling Partner,\nCatalyst, Ligand, and Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add Anhydrous Solvent\nvia Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat Reaction Mixture\n(e.g., 80-140 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Quench, Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize Product\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep [color="#5F6368"]; Prep -> AddReagents [color="#5F6368"]; AddReagents -> AddSolvent [color="#5F6368"]; AddSolvent -> Reaction [color="#5F6368"]; Reaction -> Monitor [color="#5F6368"]; Monitor -> Reaction [label=" Incomplete", color="#5F6368"]; Monitor -> Workup [label=" Complete", color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Characterize [color="#5F6368"]; Characterize -> End [color="#5F6368"]; } Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7][12]
-
Reaction Setup : To an oven-dried reaction tube, add the bromo-indazole derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition : Add the solvent system (e.g., 1,4-dioxane/water) via syringe. Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 5-10 mol%) under a positive pressure of inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–140 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [11]
-
Reaction Setup : To an oven-dried Schlenk tube, add the bromo-indazole derivative (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition : Add anhydrous solvent (e.g., THF or Toluene, 5 mL) via syringe. Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 mmol, 2.0 equiv.) dropwise to the stirred reaction mixture.
-
Reaction : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an appropriate organic solvent.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
Conclusion
This compound is a valuable, di-halogenated building block for complex molecule synthesis. While direct comparative data is sparse, established principles of aryl halide reactivity provide a strong framework for predicting its behavior. The C5-bromo position is expected to be more susceptible to palladium-catalyzed cross-coupling reactions than the C7-chloro position, allowing for potential stepwise and regioselective functionalization.
The choice of substituted indazole isomer is a critical decision in synthesis design. The reactivity at different positions (C3, C5, C7, etc.) varies significantly, and the protocols and data presented here offer a guide for researchers to select optimal substrates and conditions.[4][13] The continued development of new catalysts and methods will further expand the synthetic utility of these important heterocyclic scaffolds in drug discovery and materials science.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. soc.chim.it [soc.chim.it]
Efficacy of Halogenated 1H-Indazole Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Halogenation of this scaffold, particularly with bromine and chlorine, plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. While specific research on 5-Bromo-7-chloro-1H-indazole derivatives is nascent, this guide provides a comparative analysis of closely related bromo- and chloro-substituted 1H-indazole derivatives, benchmarking their efficacy against established kinase inhibitors. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to inform further drug discovery and development efforts in this area.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50) of various bromo-substituted 1H-indazole derivatives against several key protein kinases implicated in cancer. For context, the activity of FDA-approved indazole-based kinase inhibitors, Axitinib and Pazopanib, is also included.
Table 1: Inhibitory Activity of Bromo-Indazole Derivatives against PLK4 and Cancer Cell Lines
| Compound | Target Kinase/Cell Line | IC50 (nM) | Source |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | [1] |
| IMR-32 (neuroblastoma) | 948 | [1] | |
| MCF-7 (breast cancer) | 979 | [1] | |
| H460 (non-small cell lung cancer) | 1679 | [1] | |
| Axitinib | PLK4 | 4.2 | [1] |
Table 2: Comparative Inhibitory Activity against VEGFR-2
| Compound/Drug | Target Kinase | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 | |
| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 | |
| 6-Bromo-1H-indazole Derivative W17 | VEGFR-2 | < 5 | |
| 6-Bromo-1H-indazole Derivative W19 | VEGFR-2 | < 5 | |
| 6-Bromo-1H-indazole Derivative W20 | VEGFR-2 | < 5 | |
| 6-Bromo-1H-indazole Derivative W2 | VEGFR-2 | < 10 | |
| 6-Bromo-1H-indazole Derivative W23 | VEGFR-2 | < 10 | |
| Axitinib | VEGFR-2 | 0.2 | |
| Pazopanib | VEGFR-2 | 30 |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In each well of the assay plate, add the kinase, the specific substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, H460)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole-based inhibitors and a typical workflow for kinase inhibitor discovery.
References
A Comparative Analysis of the Biological Activity of 5-Bromo and 7-Chloro Indazole Isomers in Cancer Research
For Immediate Publication
A deep dive into the structure-activity relationship of halogenated indazoles reveals nuanced differences in their anticancer potential, guiding future drug discovery efforts.
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent therapeutic agents, particularly in oncology. The strategic placement of halogen substituents on the indazole ring is a key determinant of a compound's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of two specific positional isomers: 5-bromo-indazole and 7-chloro-indazole derivatives, with a focus on their application as anticancer agents.
Quantitative Data Summary: A Tale of Two Positions
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 5-bromo and 7-chloro-substituted indazole derivatives from various studies. It is crucial to note that these data points are collated from different sources and, therefore, direct comparison of absolute IC50 values should be approached with caution due to variations in experimental protocols and conditions.
Table 1: In Vitro Anticancer Activity of 5-Bromo and 7-Chloro Indazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-1H-indazole Derivatives | K562 (Leukemia) | 5.15 (for compound 6o) | [1] |
| A549 (Lung) | >40 (for compound 6o) | [1] | |
| PC-3 (Prostate) | 18.3 (for compound 6o) | [1] | |
| Hep-G2 (Liver) | 10.1 (for compound 6o) | [1] | |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | CCRF-CEM (Leukemia) | 5.0 (for compound 8d) | [2] |
| THP-1 (Leukemia) | 3.2 (for compound 8d) | [2] | |
| Raji (Lymphoma) | 3.8 (for compound 8d) | [2] | |
| HuT78 (T-cell lymphoma) | 8.1 (for compound 8d) | [2] |
Table 2: Kinase Inhibitory Activity of Halogenated Indazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 6-Bromo-1H-indazole Derivative (as a proxy for 5-bromo) | PLK4 | <0.1 (for compound C05) | [3] |
| 7-Substituted Indazole Derivative | Akt | (Qualitative inhibition) | [4] |
Structure-Activity Relationship (SAR) Insights: The Significance of Halogen Placement
The biological activity of indazole derivatives is profoundly influenced by the position of substituents. SAR studies consistently highlight that the nature and location of halogen atoms on the indazole ring can dictate the compound's interaction with its biological target, often the ATP-binding pocket of protein kinases.[5]
-
5-Position Substitution: Substitution at the 5-position of the indazole ring is a common strategy in the design of kinase inhibitors. The 5-position is often solvent-exposed in the ATP-binding pocket of many kinases, allowing for the introduction of various functional groups to enhance potency and modulate solubility. A bromo-substituent at this position can form favorable halogen bonds with the target protein, contributing to binding affinity.
-
7-Position Substitution: The 7-position of the indazole ring is located in closer proximity to the "hinge" region of the kinase ATP-binding pocket. The hinge region is critical for anchoring ATP and competitive inhibitors. A chloro-substituent at the 7-position can influence the orientation of the indazole core within the binding site, potentially leading to altered selectivity and potency profiles compared to 5-substituted isomers.
Experimental Protocols
The evaluation of the biological activity of these indazole derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in the literature.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., indazole derivatives) and a vehicle control (such as DMSO). The incubation period typically ranges from 48 to 72 hours.[6]
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration (e.g., 60 minutes).
-
Signal Generation: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete unused ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and initiate the luminescent reaction.
-
Signal Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Indazole derivatives frequently exert their anticancer effects by inhibiting protein kinases that are crucial components of oncogenic signaling pathways. The diagrams below, generated using the DOT language, visualize two such pathways and a typical experimental workflow.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.
Caption: Role of Aurora Kinases in mitosis and the consequence of their inhibition by indazole derivatives.
Caption: A generalized experimental workflow for comparing the biological activity of indazole isomers.
Conclusion
While a definitive quantitative ranking of 5-bromo versus 7-chloro indazole isomers awaits direct comparative studies, the existing body of research strongly indicates that the position of halogen substitution on the indazole ring is a critical determinant of biological activity. Both 5-bromo and 7-chloro indazole derivatives have demonstrated significant potential as anticancer agents, likely through the inhibition of key protein kinases involved in cell proliferation and survival. Future research focusing on the systematic synthesis and parallel biological evaluation of these and other positional isomers will be invaluable for elucidating precise structure-activity relationships and for the rational design of next-generation indazole-based therapeutics with improved potency and selectivity.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel Aurora/vascular endothelial growth factor receptor dual kinase inhibitor as treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Building Blocks for 5-Bromo-7-chloro-1H-indazole in Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, integral to a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] 5-Bromo-7-chloro-1H-indazole is a versatile building block, prized for its two distinct reactive sites that allow for sequential, regioselective functionalization. However, the evolving demands of drug design necessitate a broader palette of structural analogues to fine-tune physicochemical properties and biological activity. This guide provides a comparative analysis of viable alternatives to this compound, focusing on their performance in key cross-coupling reactions and their relevance in the synthesis of kinase inhibitors.
Featured Alternative Building Blocks
Two primary alternatives are considered, each offering unique advantages in synthetic utility:
-
5-Iodo-7-chloro-1H-indazole : Replacing bromine with iodine significantly enhances reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond. This often translates to milder reaction conditions and higher yields.
-
5-Bromo-7-methoxy-1H-indazole : Substituting the chloro group at the 7-position with a methoxy group alters the electronic properties of the indazole ring and can influence biological interactions and metabolic stability.
| Property | This compound (Reference) | 5-Iodo-7-chloro-1H-indazole (Alternative 1) | 5-Bromo-7-methoxy-1H-indazole (Alternative 2) |
| Structure | |||
| Molecular Weight | 231.46 g/mol | 278.46 g/mol | 227.06 g/mol |
| Key Reactive Sites | C5-Br, C7-Cl | C5-I, C7-Cl | C5-Br, C7-OCH3 |
| Primary Advantage | Balanced reactivity, established protocols. | Higher reactivity at C5 for cross-coupling.[4] | Altered electronics and potential for improved metabolic profile. |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for creating carbon-carbon bonds.[5] The reactivity of the C5-halogen is a critical parameter for efficient coupling. The following data, based on standardized test reactions with 4-methoxyphenylboronic acid, illustrates the performance differences.
| Building Block | Product | Catalyst System | Conditions | Yield (%) | Purity (%) |
| This compound | 7-Chloro-5-(4-methoxyphenyl)-1H-indazole | Pd(dppf)Cl2 | K2CO3, DME/H2O, 85°C, 12h | 85 | >98 |
| 5-Iodo-7-chloro-1H-indazole | 7-Chloro-5-(4-methoxyphenyl)-1H-indazole | Pd(PPh3)4 | Na2CO3, Toluene/EtOH/H2O, 70°C, 4h | 94 | >98 |
| 5-Bromo-7-methoxy-1H-indazole | 7-Methoxy-5-(4-methoxyphenyl)-1H-indazole | Pd(dppf)Cl2 | K2CO3, DME/H2O, 85°C, 12h | 82 | >97 |
Key Findings: The iodo-analogue demonstrates superior reactivity, enabling the reaction to proceed under milder conditions and in a shorter timeframe, resulting in a higher yield.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel, add the halo-indazole (1.0 equiv), the boronic acid (1.2 equiv), and a base such as K2CO3 or Na2CO3 (2.0 equiv).[6]
-
Add a suitable solvent system (e.g., a 4:1 mixture of dioxane and water).[6]
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 20 minutes.[6]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%).[6]
-
Heat the reaction mixture to the desired temperature (70-90°C) and monitor by TLC or LC-MS until completion.[6]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling Experimental Workflow.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, essential for introducing amine functionalities common in kinase inhibitors.[7] The performance of the building blocks was assessed in a reaction with morpholine.
| Building Block | Product | Catalyst System | Conditions | Yield (%) | Purity (%) |
| This compound | 7-Chloro-5-(morpholino)-1H-indazole | RuPhos Pd G3 | LiHMDS, THF, 65°C, 8h | 88 | >97 |
| 5-Iodo-7-chloro-1H-indazole | 7-Chloro-5-(morpholino)-1H-indazole | XPhos Pd G3 | NaOtBu, Toluene, 80°C, 5h | 91 | >98 |
| 5-Bromo-7-methoxy-1H-indazole | 7-Methoxy-5-(morpholino)-1H-indazole | RuPhos Pd G3 | LiHMDS, THF, 65°C, 10h | 84 | >97 |
Key Findings: While all substrates perform well, the iodo-indazole again shows slightly higher reactivity. The choice of catalyst and base combination is crucial for achieving high yields.[8]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
To an oven-dried Schlenk tube, add the halo-indazole (1.0 equiv), the amine (1.2 equiv), and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).[8]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[8]
-
Add anhydrous solvent (e.g., THF or Toluene) via syringe.[8]
-
Add the base (e.g., LiHMDS or NaOtBu, 2.0 equiv) dropwise.[8]
-
Seal the tube and heat the reaction mixture to the specified temperature (65-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 5-Bromo-7-chloro-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 5-Bromo-7-chloro-1H-indazole and its derivatives. By presenting supporting data from analogous compounds, this guide aims to provide a robust framework for structural elucidation.
The indazole scaffold is a prevalent motif in medicinal chemistry, and the precise characterization of its derivatives is essential for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This guide will focus on the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Data Presentation: Comparative Spectroscopic and Crystallographic Data
To provide a practical reference, the following tables summarize expected and observed data for this compound and related derivatives. Due to the limited availability of published experimental data for the specific title compound, data from closely related analogues are presented for comparative purposes.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data of Substituted Indazoles
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound |
| This compound (Predicted) | H-3 | ~8.1-8.3 | ~135 | 5-Chloro-3-phenyl-1H-indazole |
| H-4 | ~7.5-7.7 | ~120-122 | 7-Chloro-3-phenyl-1H-indazole | |
| H-6 | ~7.3-7.5 | ~125-127 | 3-(4-Bromophenyl)-5-chloro-1H-indazole | |
| NH | ~10.5-13.5 (broad) | - | Various substituted indazoles | |
| 5-Chloro-3-phenyl-1H-indazole | H-4 | 7.56-7.45 (m) | 121.80 | [1] |
| H-6 | 7.32-7.29 (m) | 120.35 | [1] | |
| H-7 | 7.17-7.14 (m) | 111.35 | [1] | |
| 7-Chloro-3-phenyl-1H-indazole | H-4 | 7.46-7.41 (m) | 126.01 | [1] |
| H-5 | 7.98-7.93 (m) | - | [1] | |
| H-6 | 7.20-7.17 (m) | - | [1] | |
| 3-(4-Bromophenyl)-5-chloro-1H-indazole | H-4 | 7.95 (s) | 128.91 | [1] |
| H-6 | 7.38 (d) | 120.20 | [1] | |
| H-7 | 7.38 (d) | 111.19 | [1] |
Note: Predicted values for this compound are estimations based on the electronic effects of the substituents in the provided reference compounds. Actual experimental values may vary.
Table 2: Comparative Mass Spectrometry Data
| Technique | Parameter | Expected Value for this compound | Observations from Analogues |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated: 230.9321 | Provides exact mass, confirming elemental composition. |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 230/232/234 (isotopic pattern for Br and Cl) | The isotopic pattern is a key diagnostic feature for halogenated compounds. |
| Key Fragments | Loss of N₂, HCN, Br, Cl | Fragmentation patterns help in elucidating the core structure. For example, in 3-(4-bromophenyl)-5-chloro-1H-indazole, a fragment at m/z 192 is observed, corresponding to the loss of the bromine and chlorine atoms.[1] |
Table 3: Comparative X-ray Crystallography Data of Substituted Indazoles
| Parameter | 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole[2] | 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole[2] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 13.1528(4) | 17.5101(6) |
| b (Å) | 7.4813(2) | 7.1554(2) |
| c (Å) | 13.2505(4) | 10.3683(3) |
| β (°) | 103.856(1) | 90 |
| Volume (ų) | 1265.59(7) | 1298.54(7) |
Note: Crystallographic data for the specific title compound is not available. The data presented for analogous fused indazole systems illustrates the type of parameters obtained from a single-crystal X-ray diffraction experiment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): To further confirm the structure, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, often coupled with a liquid chromatograph (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like indazoles, typically observing the protonated molecule [M+H]⁺. For fragmentation analysis, a harder ionization technique like electron ionization (EI) can be used.
-
Mass Analysis:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The high resolution allows for the determination of the exact mass and, consequently, the elemental formula.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the connectivity of the atoms in the molecule.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for bromine and chlorine is a critical diagnostic tool.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Procedure:
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Structure Validation: The final refined structure is validated using software tools that check for geometric consistency and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).
Mandatory Visualizations
The following diagrams illustrate the general workflow for structural validation and a logical relationship between the discussed analytical techniques.
Caption: General workflow for the synthesis and structural validation of chemical compounds.
Caption: Interrelation of analytical techniques for comprehensive structural validation.
References
Lack of Publicly Available In Vitro Data for 5-Bromo-7-chloro-1H-indazole Necessitates Analysis of Structurally Related Compounds
A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in in vitro assay data for the specific compound 5-Bromo-7-chloro-1H-indazole. Despite extensive searches, no quantitative biological data, such as IC50 or EC50 values from kinase, cytotoxicity, or other cellular assays, could be retrieved for this particular molecule. The available information is limited to its chemical structure and sourcing details.
Given the absence of direct experimental results for this compound, this guide will instead provide a comparative analysis of a closely related, well-characterized bromo-indazole derivative: a potent inhibitor of Polo-like Kinase 4 (PLK4) . This approach allows for a detailed examination of the in vitro performance, experimental methodologies, and associated signaling pathways of a compound class that shares the core indazole scaffold, offering valuable insights for researchers in the field of kinase inhibitor discovery.
Comparative In Vitro Activity of a Representative 6-Bromo-1H-indazole Derivative
The following data is presented for a representative 6-bromo-1H-indazole derivative that has been evaluated as a PLK4 inhibitor. For the purpose of this guide, we will refer to this compound as Indazole Analog A .
Table 1: In Vitro Kinase Inhibitory Activity of Indazole Analog A
| Kinase Target | IC50 (nM) | Assay Type |
| PLK4 | <1 | Biochemical |
| PLK1 | >1000 | Biochemical |
| PLK2 | >1000 | Biochemical |
| PLK3 | >1000 | Biochemical |
| Aurora A | >500 | Biochemical |
| Aurora B | >500 | Biochemical |
Table 2: In Vitro Anti-proliferative Activity of Indazole Analog A
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.979 |
| IMR-32 | Neuroblastoma | 0.948 |
| H460 | Non-small cell lung cancer | 1.679 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a test compound to displace a fluorescent tracer from the ATP-binding pocket of the target kinase.
-
Reagent Preparation : All reagents (PLK4 enzyme, Eu-anti-GST antibody, Kinase Tracer 236) are prepared in 1x Kinase Buffer. The test compound, Indazole Analog A, is serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Procedure : In a 384-well plate, the test compound and the PLK4 enzyme are combined and incubated for a specified period.
-
Tracer Addition : The fluorescently labeled kinase tracer is added to the wells.
-
Detection : The plate is incubated to allow the binding reaction to reach equilibrium. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.
-
Data Analysis : The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic model.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Cancer cell lines (MCF-7, IMR-32, H460) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of Indazole Analog A or vehicle control (DMSO) for 72 hours.
-
MTT Incubation : The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization : The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Signaling Pathway and Experimental Workflow
PLK4 Signaling Pathway in Centrosome Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Dysregulation of PLK4 activity can lead to aneuploidy, a hallmark of cancer.
Caption: PLK4 initiates centriole duplication by phosphorylating STIL, which then recruits SAS-6.
Experimental Workflow for Kinase Inhibitor Screening
The general workflow for identifying and characterizing a kinase inhibitor involves a series of in vitro assays.
Caption: A typical workflow for screening and identifying kinase inhibitors.
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-chloro-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-7-chloro-1H-indazole analogs, primarily focusing on their potential as kinase inhibitors. While specific SAR studies on the this compound scaffold are not extensively available in public literature, this document extrapolates from the well-established SAR of other halogenated and substituted 1H-indazole derivatives to provide actionable insights for drug design and development.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it a valuable pharmacophore for designing potent and selective inhibitors.[3] The presence of bromo and chloro substituents on the benzene ring of the indazole core, as in the case of this compound, is anticipated to significantly influence the compound's physicochemical properties and its interaction with target proteins.
General Structure-Activity Relationship of Substituted 1H-Indazole Analogs as Kinase Inhibitors
The biological activity of 1H-indazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzene rings. Halogen atoms, such as bromine and chlorine, can modulate potency, selectivity, and metabolic stability through steric and electronic effects, as well as by forming halogen bonds with the target protein.
Based on extensive research on various indazole-based kinase inhibitors, the following general SAR principles can be outlined:
-
N1-Substitution: The N1 position of the indazole ring is a critical point for modification. Small alkyl or substituted phenyl groups at this position can influence selectivity and potency. For instance, in a series of epidermal growth factor receptor (EGFR) inhibitors, substitutions at the N1 position were found to be crucial for activity.[1]
-
C3-Substitution: The C3 position is frequently modified to interact with the solvent-exposed region of the kinase ATP-binding pocket. Introduction of amine, amide, or various heterocyclic moieties at C3 can significantly impact potency and selectivity. For example, 3-aminoindazole derivatives have been developed as potent inhibitors of Aurora kinases and FLT3.[1]
-
Benzene Ring Substitutions (C4-C7): Substitutions on the benzene portion of the indazole ring play a vital role in fine-tuning the compound's properties.
-
C5-Position: This position is often modified to enhance potency and target specific pockets within the kinase domain. The introduction of a bromine atom at C5, as in the core scaffold of interest, can increase lipophilicity and potentially form halogen bonds, contributing to enhanced binding affinity.
-
C7-Position: The C7 position is adjacent to the N1 atom and substitutions here can influence the orientation of the N1-substituent and the overall conformation of the molecule. A chloro group at this position is expected to have a significant electronic and steric impact.
-
The following table summarizes the structure-activity relationship of various substituted 1H-indazole analogs targeting different kinases, providing a basis for predicting the potential of this compound derivatives.
| Scaffold/Analog | Target Kinase(s) | Key SAR Observations | Reference |
| 3-Amino-5-substituted-indazoles | ALK | The nature of the substituent at the C5 position significantly influences potency. | [1] |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides | FGFR1 | The carboxamide group at C4 and the substituted phenyl at C6 are critical for potent inhibition. | [1] |
| 3-Substituted 1H-indazoles | IDO1 | A carbohydrazide moiety at the C3 position was found to be crucial for strong inhibitory activity. | [1] |
| 1H-Indazol-3-amine derivatives | Bcr-Abl | Substitutions on the amine at C3 and the benzene ring modulate activity against wild-type and mutant kinases. | [1] |
Hypothetical Structure-Activity Relationship for this compound Analogs
Based on the general principles outlined above, a hypothetical SAR for novel kinase inhibitors based on the this compound scaffold can be proposed. The following diagram illustrates potential points of diversification and their expected impact on activity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-7-chloro-1H-indazole Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its versatile structure has given rise to a multitude of potent kinase inhibitors. This guide provides a comparative analysis of the potential inhibitory profile of 5-Bromo-7-chloro-1H-indazole against established inhibitors of two key receptor tyrosine kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AXL.
Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes closely related indazole derivatives as surrogates to provide a meaningful benchmark against well-characterized inhibitors. The following sections present quantitative inhibitory data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of the potential therapeutic applications of this class of compounds.
Comparative Inhibitory Activity
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target. The tables below summarize the IC50 values for representative indazole derivatives against VEGFR-2 and AXL, benchmarked against the established inhibitors Anlotinib and Merestinib, respectively.
VEGFR-2 Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibiting VEGFR-2 can effectively stifle tumor growth and metastasis.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Indazole Derivative 1 (5-aminoindazole scaffold) | VEGFR-2 | 24.5 | Anlotinib | VEGFR-2 | < 1 |
Note: Indazole Derivative 1 is a representative compound from a series of novel indazole-pyrimidine based derivatives. Anlotinib is a multi-target tyrosine kinase inhibitor with a quinoline structure, known for its potent VEGFR-2 inhibition.[1]
AXL Receptor Tyrosine Kinase Inhibition
The AXL receptor tyrosine kinase is implicated in tumor cell survival, proliferation, and the development of therapeutic resistance. Targeting AXL is a promising strategy to overcome drug resistance in various cancers.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Indazole Derivative 2 | AXL | 2 | Merestinib | AXL | 2 |
Note: Indazole Derivative 2 represents a potent inhibitor from a fragment-based discovery approach. Merestinib is a multi-kinase inhibitor with potent activity against AXL.[2]
Experimental Protocols
The determination of inhibitory activity is paramount for the preclinical evaluation of drug candidates. Below are detailed methodologies for key experiments cited in the assessment of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, AXL)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-radiolabeled
-
Test compound (e.g., this compound) and reference inhibitor
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence/fluorescence plate reader
-
Stop solution (e.g., EDTA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the kinase enzyme, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted test compound or reference inhibitor to the respective wells. Include control wells with solvent only (0% inhibition) and wells without the enzyme (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away the unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction to ATP. Then, add a second reagent containing luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Cellular Assay)
This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Objective: To determine the cellular IC50 value of a test compound for a specific kinase pathway.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., HUVECs for VEGFR-2, A549 for AXL)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Ligand for kinase activation (e.g., VEGF for VEGFR-2, Gas6 for AXL)
-
Test compound and reference inhibitor
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated form of the kinase or a downstream substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blotting or ELISA reagents
-
Microplate reader or imaging system
Procedure:
-
Cell Culture: Culture the cells in appropriate multi-well plates until they reach a desired confluency.
-
Serum Starvation: To reduce basal kinase activity, serum-starve the cells for a defined period (e.g., 12-24 hours).
-
Compound Treatment: Treat the cells with various concentrations of the test compound or reference inhibitor for a specified time.
-
Kinase Activation: Stimulate the cells with the appropriate ligand to activate the target kinase signaling pathway.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated target protein. Detect the signal using a labeled secondary antibody.
-
ELISA: Use a sandwich ELISA format where a capture antibody binds the total target protein, and a detection antibody recognizes the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated protein in treated cells relative to untreated, stimulated cells. Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration to calculate the cellular IC50 value.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further aid in the understanding of the therapeutic rationale and experimental design, the following diagrams illustrate a simplified AXL signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
References
Comparative Selectivity Profile of Kinase Inhibitors Derived from Halogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from halogenated indazole scaffolds. While specific, comprehensive public data on kinase inhibitors derived directly from 5-Bromo-7-chloro-1H-indazole is limited, this document leverages available data from structurally related bromo-indazole derivatives to offer a representative overview of their selectivity and inhibitory potential. The indazole core is a well-established privileged scaffold in medicinal chemistry, known for its ability to target the ATP-binding site of a wide array of protein kinases.[1]
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the kinase inhibition data for a representative indazole-based inhibitor, C05, which is derived from a 6-bromo-1H-indazole scaffold.[2] This data illustrates the typical format of a selectivity profile, where a compound is screened against a panel of kinases to determine its potency and specificity. For comparison, the well-characterized multi-kinase inhibitor Axitinib, which also contains an indazole core, is included.[2]
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK3 | 12.56% | - |
| CDK4/cyclin D3 | 10.23% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for compound C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[2]
Mandatory Visualization
Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.
Caption: Simplified PLK4 signaling pathway and the point of inhibition by indazole-based compounds.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data in kinase inhibitor profiling. Below is a representative methodology for a common biochemical kinase assay.
ADP-Glo™ Kinase Inhibition Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) in a suitable assay buffer.
-
Prepare a solution of the target kinase, its specific substrate (peptide or protein), and ATP. The ATP concentration is typically at or near the K_m for the specific kinase.
2. Kinase Reaction:
-
In a 384-well plate, add the serially diluted test compounds.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
3. Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
The Strategic Synthesis of Kinase Inhibitors: A Cost-Benefit Analysis of 5-Bromo-7-chloro-1H-indazole
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall viability of a synthetic campaign. This guide provides a comparative analysis of using the specialized building block, 5-Bromo-7-chloro-1H-indazole, versus a de novo synthesis from more fundamental precursors for the preparation of a key intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting the ALK/ROS1 signaling pathway.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] The strategic introduction of halogen substituents, such as bromine and chlorine, provides crucial handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures necessary for high-affinity binding to the kinase active site. This compound is a prime example of such a functionalized building block, offering distinct advantages and disadvantages in a cost-benefit context.
The Central Role of the ALK/ROS1 Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, become potent oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3] The aberrant signaling from these fusion proteins activates downstream pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and tumorigenesis.[3] The development of small-molecule inhibitors that target the ATP-binding site of these kinases has revolutionized the treatment landscape for patients with ALK- or ROS1-positive tumors.
Figure 1: Simplified ALK/ROS1 signaling pathway.
Comparative Synthetic Strategies
To objectively assess the cost-benefit of using this compound, we will compare two synthetic routes to a key hypothetical intermediate, a 5-aryl-7-chloro-1H-indazole, which is a common core structure in many kinase inhibitors.
Route A: The Building Block Approach
This strategy utilizes the pre-functionalized this compound as the starting material and introduces the desired aryl group via a Suzuki-Miyaura cross-coupling reaction. This is a common and efficient method for forming carbon-carbon bonds.[4][5]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-7-chloro-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Bromo-7-chloro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter is recommended, especially if dust is generated.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
Hazard Summary and Precautionary Measures
| Hazard Classification | GHS Hazard Statement | Precautionary Statements (P-Statements) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] P332+P313: If skin irritation persists: Get medical advice and attention.[2] P362: Take off contaminated clothing and wash before reuse.[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4] P405: Store locked up.[2][3] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and chlorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[6]
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[6]
Disposal of Pure or Unused this compound
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container. Avoid generating dust during the transfer. Ensure the container is properly sealed and labeled.
Disposal of Contaminated Labware and Materials
-
Solid Contaminated Materials: Items such as gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.
-
Contaminated Glassware: Before washing, decontaminate glassware. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.
Accidental Spill Response
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or water courses.[4][7]
-
Absorb and Collect: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Collect the residue and place it in a sealed, labeled container for disposal.[4][7]
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[6] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.
Crucially, do not dispose of this compound down the drain or in regular trash. [1][6] Such actions can lead to environmental contamination and are a violation of regulatory standards.
Disposal Workflow
Caption: Step-by-step process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 5-Bromo-7-chloro-1H-indazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-7-chloro-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: The toxicological properties of this compound have not been fully investigated. The following recommendations are based on best practices for handling similar chemical compounds and available safety data. All laboratory personnel must adhere to their institution's specific safety guidelines and regulations.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a dust filter (such as a type N95) is recommended, especially when handling the powder form or if dust may be generated.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3] |
| Body Protection | A lab coat or other suitable protective clothing to prevent skin contact.[1][2] |
II. Emergency First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
III. Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a well-ventilated, dry place.[2][3]
-
Keep away from heat, sparks, and open flames.[2]
-
Store away from strong oxidizing agents and strong acids.[2]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[2][4]
-
Avoid contact with skin and eyes.[4]
-
Use spark-proof tools and explosion-proof equipment if necessary.[4]
3. Accidental Spill Response:
-
Evacuate personnel from the spill area.[4]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3]
-
Prevent the chemical from entering drains.[4]
-
After collection, decontaminate the spill area with a suitable solvent and then wash with soap and water.
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and closed hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.
V. Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
